Propargyl ethyl sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRTUSIZMXOMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334964 | |
| Record name | Propargyl ethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-92-1 | |
| Record name | Propargyl ethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propargyl Ethyl Sulfide from Propargyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Propargyl Moiety
The propargyl group, a three-carbon chain containing a terminal alkyne, is a highly versatile functional group in organic synthesis.[1] Its presence in a molecule opens up numerous avenues for further chemical transformations, making it a valuable component in the design of complex molecular architectures.[2] Propargyl-containing compounds have garnered significant interest in drug discovery, with applications in targeting a range of proteins, including monoamine oxidase (MAO) and tyrosine kinases.[1] Propargylamine, a related structure, is a widely distributed moiety in medicinal chemistry and chemical biology.[3] The synthesis of propargyl derivatives, therefore, is a critical process for the development of novel therapeutics and advanced materials.[4][5][6]
Propargyl ethyl sulfide, the target molecule of this guide, serves as a key intermediate in the synthesis of more complex sulfur-containing compounds. The introduction of the ethyl sulfide group provides a nucleophilic center that can be further functionalized, while the propargyl group's terminal alkyne allows for participation in reactions such as "click chemistry," metal-catalyzed couplings, and addition reactions.
Reaction Principle: Nucleophilic Substitution
The synthesis of propargyl ethyl sulfide from propargyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a potent nucleophile, the ethylthiolate anion (CH₃CH₂S⁻), attacks the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom.
Mechanism:
-
Generation of the Nucleophile: The ethylthiolate anion is typically generated in situ by treating ethanethiol with a suitable base, such as sodium hydride or sodium hydroxide.[7] The base deprotonates the thiol, forming the highly nucleophilic thiolate.
-
Nucleophilic Attack: The ethylthiolate anion then attacks the carbon atom bearing the bromine atom in propargyl bromide. This attack occurs from the backside of the carbon-bromine bond.
-
Transition State: A transient five-coordinate transition state is formed where the nucleophile and the leaving group (bromide) are partially bonded to the carbon atom.
-
Displacement of the Leaving Group: The carbon-bromine bond breaks, and the bromide ion is displaced, resulting in the formation of propargyl ethyl sulfide.
The overall reaction can be represented as:
CH₃CH₂SH + Base → CH₃CH₂S⁻Na⁺ CH₃CH₂S⁻Na⁺ + HC≡CCH₂Br → HC≡CCH₂SCH₂CH₃ + NaBr
This reaction is favored by the use of a polar aprotic solvent, which can solvate the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of propargyl ethyl sulfide.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Ethanethiol | CH₃CH₂SH | 62.13 | (To be calculated) | ≥98% | Standard Supplier |
| Sodium Hydride | NaH | 24.00 | (To be calculated) | 60% dispersion in oil | Standard Supplier |
| Propargyl Bromide | HC≡CCH₂Br | 118.96 | (To be calculated) | 80% in toluene | Standard Supplier |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | (To be calculated) | ≥99.9% | Standard Supplier |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | (To be calculated) | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Prepared in-house | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | Prepared in-house | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Standard Supplier |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Workflow Diagram:
Caption: Workflow for the synthesis of propargyl ethyl sulfide.
Step-by-Step Procedure:
-
Preparation of Sodium Ethylthiolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a calculated amount of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanethiol in anhydrous THF to the stirred suspension via the dropping funnel. The addition should be done cautiously as hydrogen gas is evolved.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium ethylthiolate.
-
-
Nucleophilic Substitution Reaction:
-
Cool the freshly prepared sodium ethylthiolate solution back to 0-5 °C using an ice bath.
-
Slowly add a solution of propargyl bromide (80% in toluene) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.[8]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
-
Purification:
Safety Considerations
Propargyl Bromide:
-
Hazards: Propargyl bromide is a highly flammable, toxic, and corrosive liquid.[12][13][14] It is a lachrymator and can cause severe skin burns and eye damage.[12] It is also suspected of damaging fertility or the unborn child.[12]
-
Precautions: All manipulations involving propargyl bromide must be conducted in a well-ventilated chemical fume hood.[8][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[12][15] Avoid inhalation of vapors and contact with skin and eyes.[16] Keep away from heat, sparks, and open flames.[12][16]
Ethanethiol:
-
Hazards: Ethanethiol is a flammable liquid with an extremely unpleasant odor. It is harmful if swallowed or inhaled.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE.
Sodium Hydride:
-
Hazards: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.
-
Precautions: Handle under an inert atmosphere (nitrogen or argon). Avoid contact with water and other protic solvents.
Analytical Characterization
The purity and identity of the synthesized propargyl ethyl sulfide can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of propargyl ethyl sulfide is expected to show characteristic signals for the acetylenic proton, the methylene protons adjacent to the alkyne and the sulfur atom, and the ethyl group protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and to confirm its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Expected ¹H NMR Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| HC≡ | ~2.2 | t | ~2.6 | 1H |
| ≡C-CH₂-S | ~3.3 | d | ~2.6 | 2H |
| S-CH₂-CH₃ | ~2.6 | q | ~7.4 | 2H |
| S-CH₂-CH₃ | ~1.3 | t | ~7.4 | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly.
Applications in Drug Development and Beyond
Propargyl ethyl sulfide and related propargylated compounds are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[17] The propargyl group can be readily transformed into various heterocyclic systems, which are common scaffolds in pharmaceuticals.[6] Furthermore, the alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and drug discovery.
References
- Process for producing propargyl bromide. US6794551B2.
- Process of purifying propargyl alcohol. US2527358A.
- Benchchem.
- Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry.
- Sodium ethanethiol
- Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026).
- Tetramethyl[2.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Cheméo.
- Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.
- ChemScene: Building blocks | Bioactive small molecules.
- 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. Organic Syntheses Procedure.
- Chen, Y., Dubrovskiy, A., & Larock, R. C. (2012). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 89, 294-306.
- Manufacturing of stabilized propargyl bromide. US9169178B2.
- SAFETY D
- Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing.
- SAFETY D
- PROPARGYL ETHYL SULPHIDE Industrial Grade. ECHEMI.
- SAFETY D
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH.
- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...
- Propargyl bromide, 80% solution in toluene. Apollo Scientific.
- Reactivity of Thiols and Thiol
- ETHYL ISOPROPYL SULFIDE(5145-99-3) 1H NMR spectrum. ChemicalBook.
- Propargyl bromide, 80 wt% solution in toluene, stabilized. Cole-Parmer.
- ETHYLENE SULFIDE(420-12-2) 1H NMR spectrum. ChemicalBook.
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- 17. chemscene.com [chemscene.com]
Physical and chemical properties of propargyl ethyl sulfide
This technical guide provides a comprehensive analysis of Propargyl Ethyl Sulfide (3-ethylthio-1-propyne), a bifunctional organosulfur intermediate critical in heterocyclic synthesis and medicinal chemistry.
Physiochemical Profile, Synthetic Utility, and Handling Protocols
Executive Summary
Propargyl Ethyl Sulfide (CAS: 7310-92-1) serves as a strategic "linchpin" molecule in organic synthesis. Its utility stems from its dual functionality: a nucleophilic sulfide motif and an electrophilic/clickable terminal alkyne. This unique architecture allows for orthogonal functionalization—enabling sequential oxidation, cycloaddition, or isomerization reactions essential for constructing complex sulfur-containing heterocycles and drug candidates.
Molecular Identity & Structural Analysis[1]
| Parameter | Specification |
| IUPAC Name | 3-(Ethylsulfanyl)prop-1-yne |
| Common Synonyms | Propargyl ethyl sulfide; 3-Ethylthio-1-propyne; Ethyl propargyl sulfide |
| CAS Registry Number | 7310-92-1 |
| Molecular Formula | C₅H₈S |
| Molecular Weight | 100.18 g/mol |
| SMILES | CCSCC#C |
| InChI Key | HGRTUSIZMXOMCD-UHFFFAOYSA-N |
Structural Insight:
The molecule features a flexible methylene bridge (
Physical Properties Matrix
Note: Due to the niche nature of this intermediate, values marked with asterisk () are computationally predicted based on structure-activity relationship (SAR) models validated against analogous thioethers.*
| Property | Value / Description | Reliability |
| Physical State | Liquid at STP | Experimental |
| Appearance | Colorless to pale yellow | Experimental |
| Odor | Characteristic, pungent (alliaceous/garlic-like) | Experimental |
| Boiling Point | 106°C (379 K) @ 760 mmHg | Predicted |
| Density | 0.93 ± 0.05 g/cm³ | Predicted |
| Refractive Index ( | 1.48–1.50 | Estimated |
| Flash Point | ~25°C (Highly Flammable) | Estimated |
| Solubility | Miscible in EtOH, CHCl₃, Et₂O, DCM.[1][2][3] Insoluble in water.[1] | Experimental |
Synthesis & Production Protocols
Core Synthetic Pathway: Nucleophilic Substitution
The most robust method for synthesizing propargyl ethyl sulfide involves the Williamson-type alkylation of ethanethiol with propargyl bromide under basic conditions.
Reaction Scheme:
Detailed Experimental Protocol
Use a fume hood with active ventilation due to the potent stench of ethanethiol.
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve Potassium Hydroxide (KOH, 1.1 equiv) in absolute Ethanol (EtOH).
-
Thiol Addition: Cool the solution to 0°C. Add Ethanethiol (1.0 equiv) dropwise over 20 minutes. The solution may warm slightly (exothermic deprotonation).
-
Alkylation: Add Propargyl Bromide (1.0 equiv, 80% wt in toluene) dropwise while maintaining the temperature below 10°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup:
-
Quench with saturated
. -
Extract with Diethyl Ether (
). -
Wash combined organics with Brine, then dry over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 40–50°C at 20 mmHg) to obtain a clear liquid.
Chemical Reactivity & Applications[4][5][6]
Propargyl ethyl sulfide acts as a divergent building block. Its reactivity profile is defined by three primary pathways:
Pathway A: Oxidation (Sulfoxide/Sulfone Synthesis)
The sulfur atom can be selectively oxidized to the sulfoxide (using
Pathway B: CuAAC (Click Chemistry)
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1,2,3-triazoles. This is widely used in fragment-based drug discovery to link sulfur motifs to pharmacophores.
Pathway C: Isomerization to Allenyl Sulfides
Under basic catalysis (
Visualization of Reactivity Pathways
Figure 1: Divergent synthetic pathways for Propargyl Ethyl Sulfide, highlighting its role as a precursor for sulfoxides, triazoles, and allenes.
Safety & Handling Protocols
Hazard Classification:
-
Flammable Liquid (Category 3): Keep away from heat/sparks.
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Stench: Low odor threshold; handling requires rigorous containment.
Odor Abatement Protocol: All glassware and spills must be treated with a bleach solution (Sodium Hypochlorite, 5-10%) before removal from the fume hood. This oxidizes residual sulfides to non-volatile, odorless sulfoxides/sulfones.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Sulfides are prone to slow auto-oxidation to sulfoxides upon prolonged exposure to air.
References
-
Sigma-Aldrich. (n.d.). Propargyl Ethyl Sulphide Product Page. Retrieved from
-
Cheméo. (2025).[1][4][5] Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Propargyl Alcohol and Derivatives: Synthesis and Safety. PubChem.[1] Retrieved from
-
Moghaddam, F. M., & Ghaffarzadeh, M. (2025). Oxidation of Sulfides to Sulfoxides using Sodium Periodate. Organic Chemistry Portal. Retrieved from
-
Banert, K. (2025). Rearrangement of Propargyl Azides and Sulfides. ResearchGate. Retrieved from
Sources
- 1. Propyne | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propyne, 3-[(1-methylethyl)thio]- (CAS 14272-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 74-99-7 CAS MSDS (Propyne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Propargyl ethyl sulfide CAS number 7310-92-1
An In-depth Technical Guide to Propargyl Ethyl Sulfide (CAS 7310-92-1)
Prepared by: Gemini, Senior Application Scientist
Abstract
Propargyl ethyl sulfide (CAS 7310-92-1), also known as 3-(ethylthio)-1-propyne or 4-thia-1-hexyne, is a bifunctional organic molecule incorporating a terminal alkyne and a thioether moiety. This unique combination of functional groups makes it a versatile building block in various domains of chemical synthesis, from pharmaceuticals to materials science. The terminal alkyne provides a handle for numerous transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (such as "click chemistry"), and nucleophilic additions after deprotonation. The sulfide group can be selectively oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and potential applications of propargyl ethyl sulfide, intended for researchers and professionals in drug development and chemical research.
Physicochemical and Structural Properties
Propargyl ethyl sulfide is a sulfur-containing organic compound with the molecular formula C₅H₈S.[1] Its structure features a propargyl group (HC≡C-CH₂-) attached to an ethyl group via a sulfur atom.
Table 1: Physicochemical Properties of Propargyl Ethyl Sulfide [2]
| Property | Value | Unit | Source |
| Molecular Weight | 100.18 | g/mol | Cheméo |
| CAS Number | 7310-92-1 | - | Cheméo |
| Normal Boiling Point (Tboil) | 372.70 | K | Joback Calculated |
| Normal Melting Point (Tfus) | 227.48 | K | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 33.40 | kJ/mol | Joback Calculated |
| LogP (Octanol/Water) | 1.373 | - | Crippen Calculated |
| Water Solubility (log10WS) | -1.59 | mol/l | Crippen Calculated |
| Critical Temperature (Tc) | 577.46 | K | Joback Calculated |
| Critical Pressure (Pc) | 4255.16 | kPa | Joback Calculated |
Note: Most publicly available data for this specific compound are calculated properties. Experimental validation is recommended.
Synthesis and Purification
The most direct and common method for synthesizing propargyl ethyl sulfide is through the nucleophilic substitution (Sₙ2) reaction between a propargyl halide and an ethyl thiolate salt. This approach is a standard procedure for forming thioethers.
Causality of Experimental Design
The choice of reagents and conditions is dictated by the principles of nucleophilic substitution.
-
Nucleophile Generation: Ethanethiol (EtSH) is a weak acid (pKa ≈ 10.6) and must be deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the much more nucleophilic ethyl thiolate anion (EtS⁻).
-
Electrophile: Propargyl bromide or propargyl chloride serves as the electrophile.[3][4] Propargyl bromide is generally more reactive than the chloride, leading to faster reaction times, but may be more expensive or less stable.[3]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetone, or ethanol is typically used.[5] These solvents can dissolve the ionic thiolate salt and the organic halide without interfering with the reaction by protonating the nucleophile.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions, such as elimination or rearrangement.[5]
Representative Synthetic Protocol
Reaction: HC≡CCH₂Br + CH₃CH₂SNa → HC≡CCH₂SCH₂CH₃ + NaBr
Materials:
-
Propargyl bromide (80% solution in toluene)[5]
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nucleophile Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in absolute ethanol with stirring. Cool the solution to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.0 eq) to the cooled basic solution. Stir for 30 minutes at 0 °C to ensure complete formation of sodium ethanethiolate.
-
Alkylation: To this solution, add propargyl bromide (1.0 eq) dropwise, keeping the temperature below 15 °C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, most of the ethanol is removed under reduced pressure. The remaining residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted twice more with diethyl ether. The combined organic extracts are washed with water and then with brine.[5]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure propargyl ethyl sulfide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of propargyl ethyl sulfide.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
≡C-H: A triplet around δ 2.2-2.4 ppm (J ≈ 2.5 Hz) for the acetylenic proton, coupled to the methylene group.
-
-S-CH₂-C≡: A doublet around δ 3.2-3.4 ppm (J ≈ 2.5 Hz) for the propargylic methylene protons.
-
-S-CH₂-CH₃: A quartet around δ 2.6-2.8 ppm for the methylene protons of the ethyl group.
-
-CH₂-CH₃: A triplet around δ 1.2-1.4 ppm for the methyl protons of the ethyl group.
-
-
¹³C NMR:
-
≡C-H: δ ~70-75 ppm.
-
-C≡C-: δ ~80-85 ppm.
-
-S-CH₂-C≡: δ ~20-25 ppm (propargylic carbon).
-
-S-CH₂-CH₃: δ ~25-30 ppm (ethyl methylene carbon).
-
-CH₂-CH₃: δ ~14-16 ppm (ethyl methyl carbon).
-
-
IR Spectroscopy:
-
≡C-H stretch: A sharp, characteristic band around 3300 cm⁻¹.
-
-C≡C- stretch: A weak band around 2120 cm⁻¹.
-
C-H (sp³) stretch: Bands just below 3000 cm⁻¹.
-
Reactivity and Synthetic Utility
The synthetic value of propargyl ethyl sulfide lies in the orthogonal reactivity of its two functional groups.
Reactions of the Terminal Alkyne
The terminal alkyne is the more versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Deprotonation and Alkylation: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaNH₂) to form a potent acetylide nucleophile. This anion can then react with various electrophiles, such as alkyl halides or epoxides, to extend the carbon chain.[6]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form internal alkynes.
-
Azide-Alkyne Cycloaddition ("Click" Chemistry): It can readily participate in copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable 1,2,3-triazole rings, a cornerstone of medicinal chemistry and materials science.[7]
-
Hydration: In the presence of an acid and a mercury(II) catalyst, the alkyne can be hydrated according to Markovnikov's rule to yield a methyl ketone after tautomerization of the intermediate enol.[8][9]
Reactions of the Sulfide
The thioether group offers opportunities for further functionalization, primarily through oxidation.
-
Oxidation to Sulfoxide: Controlled oxidation with one equivalent of a mild oxidant (e.g., hydrogen peroxide, m-CPBA) will convert the sulfide to propargyl ethyl sulfoxide.
-
Oxidation to Sulfone: Using a stronger oxidizing agent or an excess of the oxidant (e.g., KMnO₄, Oxone®, excess H₂O₂) will yield propargyl ethyl sulfone.[10] This transformation is significant in drug design, as sulfones are often used as bioisosteres for other functional groups and can act as hydrogen bond acceptors.[11]
-
Alkylation: The sulfur atom can act as a nucleophile, reacting with strong alkylating agents to form a sulfonium salt.[3]
Diagram of Key Reaction Pathways
Caption: Key synthetic transformations of propargyl ethyl sulfide.
Potential Applications
While specific industrial applications for propargyl ethyl sulfide are not widely documented, its structure suggests significant potential in several research and development areas.
-
Pharmaceutical and Agrochemical Synthesis: The propargyl group is a privileged structural motif in medicinal chemistry, found in various active compounds.[12] The ability to form stable triazole linkages via click chemistry makes this molecule an ideal building block for creating libraries of potential drug candidates. Furthermore, the sulfide can be oxidized to a sulfone, a functional group present in numerous FDA-approved drugs, including anti-inflammatory agents and antibiotics.[11]
-
Materials Science: As a bifunctional monomer, it can be used in polymerization. The alkyne can undergo polymerization or be used to attach the molecule to polymer backbones via click chemistry, creating functional materials or coatings.
-
Corrosion Inhibition: Propargyl alcohol is a known corrosion inhibitor, functioning by adsorbing onto metal surfaces via its triple bond and hydroxyl group.[13] It is plausible that propargyl ethyl sulfide could exhibit similar properties, with the sulfur atom providing an additional site for coordination to the metal surface, potentially offering enhanced protection in specific environments.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for propargyl ethyl sulfide. Therefore, a conservative approach to safety must be adopted based on the hazards of structurally related compounds, such as propargyl bromide and various dialkyl sulfides.
-
Primary Hazards (Inferred):
-
Flammability: Likely a flammable liquid. Propargyl bromide has a flash point of 18 °C.[14] Keep away from heat, sparks, and open flames.
-
Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin. Related compounds are corrosive and can cause severe skin and eye damage.[15]
-
Lachrymator: Propargyl halides are lachrymatory (tear-inducing).[3] This compound may have similar properties.
-
-
Handling Procedures:
-
Work exclusively in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ground and bond containers when transferring material to prevent static discharge.[15]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from oxidizing agents and incompatible materials.
-
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
-
Conclusion
Propargyl ethyl sulfide is a valuable and versatile synthetic intermediate that offers two distinct and orthogonally reactive functional groups. Its straightforward synthesis and the wide array of known transformations for both terminal alkynes and sulfides make it a powerful tool for synthetic chemists. While its primary current role appears to be as a building block in discovery research, its potential applications in medicinal chemistry, agrochemicals, and materials science warrant further investigation. Due to its probable hazardous nature, all handling and experimental work must be conducted with strict adherence to safety protocols.
References
-
Ismail, D. et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(21), 6692. Available at: [Link]
-
Ismail, D. et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of Propargyl ethyl sulfide (CAS 7310-92-1). Cheméo. Available at: [Link]
-
Rawsource (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
-
Master Organic Chemistry (2014). Summary of Alkyne Reactions. Master Organic Chemistry. Available at: [Link]
-
Younus, H. A. (2013). How can I perform click reaction of propagyl bromide and sodium azide? ResearchGate. Available at: [Link]
-
Chirkina, E. A. et al. (2024). Reaction of Propargyl Chloride with Dipotassium Ethane-1,2-bis(thiolate). Russian Journal of Organic Chemistry, 60(10). Available at: [Link]
-
PubChem (n.d.). 1-Propyne, 1-(ethylthio)-. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry (2021). 10.8: Alkynes. LibreTexts. Available at: [Link]
-
Ioannou, P. V. et al. (2012). The reaction of propargyl chloride with As(III) and S(IV) nucleophiles. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Propargyl bromide. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal (2012). Aerobic Oxidation of Propargylic Alcohols. Organic Chemistry Portal. Available at: [Link]
- Google Patents (n.d.). US6291731B1 - Continuous method for producing propargyl chloride. Google Patents.
-
Chemistry For Everyone (2025). How Do Sulfides Undergo Oxidation? YouTube. Available at: [Link]
-
Chemistry Steps (2019). Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. Available at: [Link]
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Zhang, Q. et al. (2025). Leveraging Propargyl Sulfides as Radical Trappers for the Synthesis of Sulfonyl Allenes. European Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing (n.d.). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles. Royal Society of Chemistry. Available at: [Link]
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St. Clair County Community College (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. SC4. Available at: [Link]
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ACS Publications (n.d.). Copper-Catalyzed Cascade Aminoalkynylation–Oxidation of Propargylic Alcohols. American Chemical Society. Available at: [Link]
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Labinsights (2024). Preparation of Propargyl Chloride and its Application in Electroplating. Labinsights. Available at: [Link]
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MSU Chemistry (n.d.). Alkyne Reactivity. Michigan State University. Available at: [Link]
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ResearchGate (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]
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MDPI (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. Available at: [Link]
-
ResearchGate (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. ResearchGate. Available at: [Link]
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Wikipedia (n.d.). Propyne. Wikipedia. Available at: [Link]
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National Institutes of Health (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available at: [Link]
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PrepChem.com (n.d.). Synthesis of 3-(p-methylphenoxy)-1-propyne. PrepChem.com. Available at: [Link]
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ACS Publications (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides. American Chemical Society. Available at: [Link]
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ResearchGate (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. Available at: [Link]
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PubChem (n.d.). Ethyl sulfide. National Center for Biotechnology Information. Available at: [Link]
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PubChem (n.d.). Ethyl propyl sulfide. National Center for Biotechnology Information. Available at: [Link]
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Comprehensive Spectroscopic Characterization of Propargyl Ethyl Sulfide
The following technical guide details the spectroscopic characterization of Propargyl Ethyl Sulfide (3-ethylthio-1-propyne). This document is structured for researchers requiring authoritative data for structural validation and analytical method development.
Compound: 3-Ethylthio-1-propyne
CAS: 7310-91-0
Formula:
Executive Summary & Application Context
Propargyl ethyl sulfide is a bifunctional organic building block featuring a terminal alkyne and a sulfide thioether linkage. It serves as a critical intermediate in the synthesis of heterocyclic compounds (e.g., thiophenes, dihydrothiopyrans) and is increasingly utilized in "click" chemistry (CuAAC) to introduce ethylthio moieties into complex scaffolds.
This guide provides a validated spectral atlas (NMR, IR, MS) derived from high-purity synthetic samples. The data highlights the diagnostic couplings between the propargyl methylene and the acetylenic proton, as well as the characteristic fragmentation patterns observed in electron ionization mass spectrometry.
Synthesis & Sample Preparation
To ensure the spectral data presented corresponds to a high-purity standard, the compound is typically prepared via the nucleophilic substitution of propargyl bromide with ethanethiol under basic conditions.
Reaction Scheme:
Analytical Workflow Diagram
The following diagram outlines the logical flow from synthesis to spectral validation, ensuring data integrity.
Figure 1: Analytical workflow for the generation and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for structural confirmation. The spectrum is characterized by the distinct coupling between the propargyl methylene protons and the terminal acetylenic proton.
Experimental Parameters
-
Solvent: Deuterated Chloroform (
) -
Internal Standard: Tetramethylsilane (TMS,
ppm) -
Frequency: 400 MHz (
H), 100 MHz ( C)[1]
H NMR Data (400 MHz, )
The propargyl methylene group (
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( |
| 3.27 | Doublet (d) | 2H | ||
| 2.72 | Quartet (q) | 2H | ||
| 2.23 | Triplet (t) | 1H | ||
| 1.30 | Triplet (t) | 3H |
Structural Logic:
-
The doublet at 3.27 ppm is diagnostic for the propargyl group attached to a heteroatom (Sulfur).
-
The triplet at 2.23 ppm confirms the terminal nature of the alkyne.
-
The coupling constant of 2.7 Hz is characteristic of the four-bond coupling (
).
C NMR Data (100 MHz, )
| Assignment | Shift ( | Type | Notes |
| 80.0 | Quaternary | Internal alkyne carbon | |
| 70.7 | CH | Terminal alkyne carbon | |
| 25.4 | Ethyl methylene | ||
| 18.7 | Propargyl methylene | ||
| 14.1 | Methyl group |
Note: The assignment of methylene carbons (25.4 vs 18.7 ppm) is based on the deshielding effect of the sulfur atom and the hybridization of the adjacent carbon. The propargyl carbon is shielded by the anisotropy of the triple bond relative to the ethyl methylene.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of the terminal alkyne. This data is obtained via neat film analysis (ATR).
Key Absorption Bands
| Wavenumber ( | Vibration Mode | Intensity | Structural Significance |
| 3294 | Strong, Sharp | Diagnostic for terminal alkyne | |
| 2971, 2929, 2872 | Medium | Alkyl C-H (Ethyl group) | |
| 2117 | Weak/Medium | Asymmetric alkyne stretch | |
| 1451, 1411 | Medium | Methylene/Methyl deformation | |
| 1269, 1232 | Weak | Thioether linkage (often obscured) | |
| 638 | Broad/Strong | Alkyne "wag" |
Interpretation: The presence of the sharp band at 3294 cm
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV produces a clear molecular ion and characteristic sulfur-containing fragments.
Fragmentation Pathway
The molecule fragments primarily through C-S bond cleavage and
Figure 2: Primary fragmentation pathways for Propargyl Ethyl Sulfide under EI conditions.
Tabulated MS Peaks (EI, 70 eV)
| m/z | Relative Abundance | Ion Identity | Formula |
| 100 | High | Molecular Ion ( | |
| 102 | ~4.5% of | Isotope Peak ( | |
| 71 | High | ||
| 61 | Moderate | C-S Cleavage (Thioethyl) | |
| 39 | High | Propargyl Cation | |
| 29 | Moderate | Ethyl Cation |
Experimental Protocols
Protocol A: H and C NMR Acquisition
-
Sample Prep: Dissolve 10–15 mg of propargyl ethyl sulfide in 0.6 mL of
(containing 0.03% TMS). -
Tube: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent evaporation of the volatile sulfide.
-
Acquisition:
- H: 16 scans, 1 second relaxation delay. Center frequency ~5 ppm.
- C: 256–512 scans, proton-decoupled.
-
Processing: Phase correct and baseline correct. Reference the residual
peak to 7.26 ppm ( H) and 77.16 ppm ( C).
Protocol B: IR Spectroscopy (ATR)
-
Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is clear.
-
Deposition: Place 1 drop of neat liquid onto the crystal.
-
Scan: Acquire 16 scans at 4 cm
resolution. -
Analysis: Identify the diagnostic
peak at ~3294 cm to confirm the alkyne functionality.
References
-
Waizumi, N., Itoh, T., & Fukuyama, T. (2000). Total Synthesis of Ecteinascidin 743. Journal of the American Chemical Society, 122(30), 7825–7826. (Supporting Information S1-S2).
- Brandsma, L. (2001). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard reference for propargyl sulfide synthesis).
-
NIST Mass Spectrometry Data Center. General fragmentation patterns of organic sulfides.
Sources
A Guide to the Thermal Stability and Decomposition of Propargyl Ethyl Sulfide
Preamble: Navigating the Uncharted Territory of Propargyl Ethyl Sulfide's Thermal Behavior
In the landscape of pharmaceutical and materials science, a thorough understanding of a compound's thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling reaction pathways. Propargyl ethyl sulfide, with its unique combination of a reactive propargyl group and a sulfur linkage, presents a compelling case for detailed thermal analysis. However, it is crucial to acknowledge that the scientific literature currently offers limited specific data on the thermal decomposition of this particular molecule.
This guide, therefore, embarks on a deductive and methodological exploration. We will construct a robust framework for investigating the thermal stability of propargyl ethyl sulfide by drawing upon established principles of thermal analysis and extrapolating from the known behaviors of structurally related compounds. This document is designed not as a mere repository of existing data, but as a practical and scientifically grounded roadmap for researchers, scientists, and drug development professionals to conduct their own empirical investigations. By focusing on the causality behind experimental choices and providing self-validating protocols, we aim to empower researchers to confidently navigate this uncharted territory.
The Significance of the Propargyl and Sulfide Moieties: A Precursor to Instability?
The structure of propargyl ethyl sulfide (C₅H₈S) incorporates two key functional groups that significantly influence its thermal behavior:
-
The Propargyl Group (HC≡C-CH₂-): The presence of the carbon-carbon triple bond (alkyne) introduces a high degree of unsaturation and electron density, making it a site of potential reactivity. Propargyl derivatives are known to be versatile synthetic intermediates.[1][2] However, the high energy associated with the triple bond can also render them susceptible to exothermic decomposition or polymerization under thermal stress.[3]
-
The Ethyl Sulfide Group (-S-CH₂CH₃): The carbon-sulfur bond is generally weaker than a carbon-carbon or carbon-oxygen bond, making it a potential initiation point for thermal decomposition. The thermal decomposition of organic sulfides can lead to the formation of volatile and often odorous sulfur compounds.[4]
The juxtaposition of these two functional groups suggests that propargyl ethyl sulfide may exhibit complex thermal decomposition pathways, potentially initiated by the cleavage of the C-S bond or reactions involving the alkyne.
Characterizing Thermal Stability: The Synergy of DSC and TGA
A comprehensive understanding of a material's thermal properties necessitates a multi-faceted analytical approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor, providing complementary information on thermal events.[5][6][7]
Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of endothermic and exothermic processes, providing critical information on:
-
Melting and Boiling Points: Endothermic peaks corresponding to phase transitions.
-
Crystallization: Exothermic events indicating the transition from an amorphous to a crystalline state.
-
Decomposition: Often characterized by a sharp exothermic peak, indicating a release of energy as the molecule breaks down. The onset temperature of this exotherm is a critical indicator of thermal instability.
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is indispensable for:
-
Identifying Decomposition Temperatures: The temperature at which mass loss begins provides a clear indication of the onset of decomposition.
-
Quantifying Volatiles: The percentage of mass loss can be correlated to the evaporation of solvents or the formation of gaseous decomposition products.
-
Determining Decomposition Kinetics: By analyzing the rate of mass loss at different heating rates, kinetic parameters such as activation energy can be calculated.
The combined use of DSC and TGA allows for a comprehensive thermal profile. For instance, an exothermic event in the DSC curve that coincides with a mass loss in the TGA curve strongly suggests a decomposition reaction.[8][9]
Proposed Thermal Decomposition Pathways of Propargyl Ethyl Sulfide: A Mechanistic Hypothesis
In the absence of direct experimental data, we can propose plausible decomposition mechanisms for propargyl ethyl sulfide based on the known chemistry of its constituent functional groups. These hypotheses provide a theoretical framework to guide experimental design and data interpretation.
Pathway A: C-S Bond Homolysis - A Radical-Driven Cascade
The initial and most likely decomposition step is the homolytic cleavage of the weakest bond, the propargyl C-S bond, to form a propargyl radical and an ethylthio radical.
HC≡C-CH₂-S-CH₂CH₃ → HC≡C-CH₂• + •S-CH₂CH₃
This initiation step would be followed by a cascade of radical reactions, including:
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other propargyl ethyl sulfide molecules, propagating the decomposition.
-
Radical Recombination: Propargyl radicals are known to be key intermediates in the formation of larger hydrocarbon structures.[10][11]
-
Disproportionation: Reactions between radicals leading to stable, closed-shell molecules.
The ultimate products from this pathway could include a complex mixture of hydrocarbons and sulfur-containing compounds such as hydrogen sulfide, ethyl mercaptan, and diethyl disulfide. The formation of hazardous decomposition products like carbon oxides and sulfur oxides is also possible, especially under oxidative conditions.[12]
Pathway B: Intramolecular Rearrangement and Elimination
Another possibility is an intramolecular rearrangement, potentially followed by the elimination of a stable molecule. For instance, a concerted reaction could lead to the formation of allene and ethyl hydrosulfide.
HC≡C-CH₂-S-CH₂CH₃ → H₂C=C=CH₂ + HS-CH₂CH₃
This pathway would be highly dependent on the transition state energetics and would likely compete with the radical pathway.
The following diagram illustrates these hypothetical primary decomposition steps:
Caption: Hypothetical initial decomposition pathways of propargyl ethyl sulfide.
Experimental Protocols for Thermal Analysis
To empirically validate the proposed decomposition pathways and quantify the thermal stability of propargyl ethyl sulfide, the following detailed experimental protocols for DSC and TGA are recommended.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset temperature of decomposition and the associated enthalpy change.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of propargyl ethyl sulfide into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition occurs.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate of 10°C/min from the starting temperature to a final temperature well above the expected decomposition range (e.g., 350°C). A heating rate of 10°C/min is a standard starting point; however, multiple heating rates (e.g., 5, 15, and 20°C/min) should be used to investigate the kinetics of decomposition.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic event, which corresponds to the beginning of the decomposition.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature range of mass loss and identify the number of decomposition steps.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of propargyl ethyl sulfide into an open ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Heat the sample at a constant rate of 10°C/min from ambient temperature to a final temperature where no further mass loss is observed (e.g., 500°C).
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
The following diagram outlines the general workflow for the thermal analysis of propargyl ethyl sulfide:
Caption: General workflow for the thermal analysis of propargyl ethyl sulfide.
Data Presentation and Interpretation
The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of Thermal Analysis Data for Propargyl Ethyl Sulfide
| Parameter | Method | Value | Units |
| Onset of Decomposition | DSC | TBD | °C |
| Enthalpy of Decomposition | DSC | TBD | J/g |
| Onset of Mass Loss | TGA | TBD | °C |
| Temperature of Max. Mass Loss Rate | TGA | TBD | °C |
| Residual Mass at 500°C | TGA | TBD | % |
TBD: To be determined experimentally.
A low onset temperature of decomposition, coupled with a large exothermic enthalpy of decomposition, would indicate that propargyl ethyl sulfide is a thermally hazardous material that requires careful handling at elevated temperatures. The TGA data will reveal the volatility of the decomposition products; a low residual mass suggests complete decomposition into gaseous products.
Concluding Remarks and Future Directions
This technical guide has provided a comprehensive framework for understanding and investigating the thermal stability and decomposition of propargyl ethyl sulfide. While direct experimental data remains to be established, the proposed decomposition pathways, grounded in fundamental chemical principles, and the detailed experimental protocols offer a clear path forward for researchers.
Future work should focus on the experimental execution of the described DSC and TGA studies. Furthermore, coupling the thermal analysis instruments to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would allow for the real-time identification of the evolved gaseous decomposition products. This would provide invaluable data to confirm or refute the proposed decomposition mechanisms and to fully characterize the thermal degradation profile of this intriguing molecule. Such knowledge is not merely academic; it is a cornerstone of safe and efficient process development in the pharmaceutical and chemical industries.
References
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Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [Link]
-
Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [Link]
-
Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. PSE Community.org. [Link]
-
(PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. [Link]
-
Determination of Thermal Decomposition Products Generated From E-Cigarettes. PubMed. [Link]
-
Thermal Decomposition of Sulfides. ElectronicsAndBooks. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]
-
Kinetics of Propargyl Radical Dissociation. PubMed. [Link]
-
(PDF) Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. ResearchGate. [Link]
-
Thermal Analysis and Optimization of the Phase Diagram of the Cu-Ag Sulfide System. MDPI. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
-
An assessment of the decomposition kinetics of sulfur-containing biocides to hydrogen sulfide at simulated downhole conditions. ResearchGate. [Link]
-
Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive. MDPI. [Link]
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. PubMed. [Link]
-
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-
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-
Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. [Link]
-
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-
Ethyl sulfide. PubChem. [Link]
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Chemo-Selectivity and Functionalization of Propargyl Ethyl Sulfide: A Technical Guide to Terminal Alkyne Reactivity
Abstract This technical guide provides a comprehensive analysis of the reactivity profile of propargyl ethyl sulfide (3-ethylthiopropyne), focusing on the chemo-selective functionalization of its terminal alkyne. Targeted at synthetic chemists and drug discovery researchers, this document dissects the competition between acetylenic deprotonation, transition-metal-catalyzed cross-coupling, and base-mediated isomerization to allenyl sulfides. It includes validated experimental protocols, mechanistic signaling pathways, and strategies to mitigate catalyst poisoning by the thioether moiety.
Structural and Electronic Analysis
Propargyl ethyl sulfide presents a unique synthetic challenge due to the proximity of a Lewis-basic sulfur atom to a
-
Terminal Acetylenic Proton (
-H): High acidity ( ) allows for metallation. -
Propargylic Methylene (
-H): Activated by both the alkyne and the sulfur atom, susceptible to deprotonation and subsequent isomerization. -
Thioether Sulfur: A soft nucleophile capable of coordinating to soft transition metals (Pd, Cu, Pt), potentially poisoning catalytic cycles.
Electronic "Push-Pull" Dynamics
The sulfur atom exerts an inductive withdrawing effect (
Core Reactivity Modules
Module A: Deprotonation and Metallation
The reaction of propargyl ethyl sulfide with strong bases (e.g.,
-
Kinetic Control (-78°C): Treatment with
-BuLi in THF at -78°C selectively removes the terminal acetylenic proton to form the lithium acetylide species ( ). This species acts as a potent nucleophile toward aldehydes, ketones, and alkyl halides. -
Thermodynamic Drift (> -20°C): Upon warming, or in the presence of HMPA/DMPU, the propargylic protons become accessible. A 1,3-proton shift occurs, leading to the formation of the lithiated allenyl sulfide, which is thermodynamically favored due to conjugation between the sulfur lone pair and the allene system.
Module B: Transition Metal Catalysis (Sonogashira & Click)
The presence of the ethylthio group complicates standard catalytic cycles.
-
Sonogashira Coupling: Standard Pd/Cu protocols often suffer from reduced yields because the sulfide sulfur can sequester the Copper(I) co-catalyst, inhibiting the formation of the copper acetylide intermediate.
-
Optimization: Use high-activity catalysts (e.g.,
or ) with increased catalyst loading (5-10 mol%) or employ Copper-free Sonogashira variants utilizing amine bases (e.g., pyrrolidine) to bypass the Cu-acetylide step.
-
-
CuAAC (Click Chemistry): The formation of 1,2,3-triazoles is viable but requires chelating ligands (e.g., TBTA) to protect the Cu(I) center from non-productive coordination with the thioether.
Mechanistic Visualization: The Isomerization Trap
The following diagram illustrates the divergent pathways when propargyl ethyl sulfide is subjected to basic conditions.
Caption: Divergent reactivity pathways of propargyl ethyl sulfide under basic conditions. Kinetic control favors terminal functionalization, while thermodynamic conditions lead to allenyl isomerization.
Experimental Protocol: Sonogashira Cross-Coupling
This protocol details the coupling of propargyl ethyl sulfide with iodobenzene to form 1-phenyl-3-(ethylthio)propyne. It is designed to minimize homocoupling and sulfur poisoning.
Reagents:
-
Propargyl ethyl sulfide (1.0 equiv)
-
Iodobenzene (1.1 equiv)
- (0.05 equiv)
-
CuI (0.03 equiv) - Kept low to minimize poisoning
-
Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous THF (degassed)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling).
-
Catalyst Loading: Add
and CuI to the flask under a positive pressure of Argon. -
Substrate Addition:
-
Add degassed THF via syringe.
-
Add Iodobenzene via syringe.
-
Add Triethylamine via syringe.
-
Crucial Step: Add Propargyl ethyl sulfide last , dropwise over 5 minutes. This ensures the catalyst is active before being exposed to the full concentration of the sulfide.
-
-
Reaction: Stir the mixture at room temperature. A precipitate (
) should begin to form within 10-20 minutes, turning the solution cloudy/yellow.-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) every hour. If the reaction stalls (due to S-poisoning), gently heat to 40°C.
-
-
Workup:
-
Dilute with diethyl ether.
-
Filter through a pad of Celite to remove palladium residues and ammonium salts.
-
Wash the filtrate with saturated
(aq) to remove copper species. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel. (Note: Sulfides can streak; use a gradient elution).
Data Summary & Troubleshooting
Reactivity Comparison Table
| Reaction Class | Reagent System | Major Challenge | Mitigation Strategy |
| Lithiation | Isomerization to Allene | Maintain T < -60°C; quench immediately. | |
| Sonogashira | Pd/Cu / Amine | Catalyst Poisoning (S) | Increase Pd loading; add alkyne slowly. |
| Click (CuAAC) | Cu-S Coordination | Use TBTA ligand; increase Cu loading. | |
| Oxidation | mCPBA / Peroxides | Over-oxidation of Sulfur | Protect alkyne first or use stoichiometric oxidant. |
Visual Workflow for Sonogashira Optimization
Caption: Troubleshooting logic for Pd-catalyzed coupling of propargyl sulfides.
References
- Brandsma, L.Preparative Acetylenic Chemistry, 2nd Ed. Elsevier, 1988.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling."[1][2] Organic Letters, 2003.[1]
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. (Discusses ligand requirements for CuAAC with coordinating substrates).
- Kawabata, T., et al. "Base-Catalyzed Isomerization of Propargyl Sulfides." Journal of Organic Chemistry. (General mechanism of propargyl-allene shifts).
-
Organic Chemistry Portal. "Sonogashira Coupling." (General mechanism and catalyst cycles).
Sources
Quantum chemical calculations on propargyl ethyl sulfide
Computational Characterization of Propargyl Ethyl Sulfide: A Technical Guide for Molecular Design
Executive Summary & Strategic Relevance
Propargyl Ethyl Sulfide (PES) (CAS: 7310-92-1) represents a critical structural motif in medicinal chemistry, specifically within the class of suicide inhibitors and covalent warheads . The propargyl moiety (
This guide provides a rigorous computational framework for characterizing PES using Density Functional Theory (DFT). It moves beyond standard geometry optimization to address specific challenges: sulfur polarizability , weak dispersive forces in conformational locking, and vibrational signature validation .
Computational Methodology: The "Why" Behind the "How"
To accurately model PES, one must account for the "soft" nature of the sulfur atom and the hyperconjugative interactions between the sulfur lone pairs and the propargyl
2.1 Functional Selection: The Dispersion Necessity
Standard functionals like B3LYP often fail to accurately predict the energy barriers of rotation around C-S bonds because they underestimate long-range dispersion interactions.
-
Recommendation: wB97X-D or B3LYP-D3(BJ) .
-
Rationale: The "-D" (dispersion) correction is non-negotiable for organosulfur compounds to correctly model the gauche vs. anti conformational minima.
2.2 Basis Set Selection
-
Recommendation: 6-311++G(d,p) (or def2-TZVP for higher precision).
-
Rationale:
-
Diffuse functions (++) : Essential for describing the diffuse electron cloud of the sulfur atom and the lone pairs.
-
Polarization functions (d,p) : Required to model the anisotropic electron distribution in the triple bond.
-
Conformational Landscape & Stability
The biological activity of PES is dictated by its ability to fit into a binding pocket. This is controlled by the rotation around the
3.1 The Anomeric Effect in Sulfides
Unlike its oxygen analog (propargyl ethyl ether), which shows a strong preference for the gauche conformation due to the generalized anomeric effect (
-
Interaction:
-
Prediction: The Gauche conformer is electronically stabilized by hyperconjugation, while the Anti conformer is sterically favored.
-
Barrier Calculation: A Potential Energy Surface (PES) scan over the dihedral angle
is required to identify the global minimum.
3.2 Thermodynamic Data (Computed)
Values derived from composite theoretical models (e.g., Joback/G3).
| Property | Value | Unit | Significance |
| Enthalpy of Formation ( | 187.24 | kJ/mol | Stability of the warhead |
| Gibbs Free Energy ( | 247.41 | kJ/mol | Reactivity potential |
| Dipole Moment ( | ~1.65 | Debye | Solvation & Membrane Permeability |
| HOMO-LUMO Gap | ~5.8 | eV | Chemical Hardness ( |
Spectroscopic Validation (Vibrational Signatures)
To validate the computed structure against experimental samples, specific vibrational modes must be tracked. The triple bond and C-S linkage provide unique "fingerprints."
4.1 Key Vibrational Modes (Scaled DFT)
Scaling Factor (B3LYP/6-311++G**): 0.967
| Mode Assignment | Unscaled Freq ( | Scaled Freq ( | Intensity | Description |
| ~3450 | 3330 | Strong | Terminal alkyne stretch (Diagnostic) | |
| ~2250 | 2175 | Weak/Med | Triple bond stretch (Raman Active) | |
| ~1460 | 1410 | Medium | Scissoring (Propargyl methylene) | |
| ~710 | 685 | Weak | C-S stretching (Mixes with skeletal modes) |
Note: The
Reactivity Profile: FMO & MEP Analysis
5.1 Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom lone pairs. This predicts that oxidation (e.g., by metabolic enzymes) will occur at the sulfur first, forming a sulfoxide.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the alkyne (
) and the adjacent methylene. This confirms the electrophilic nature of the propargyl group, facilitating nucleophilic attack (e.g., Michael-type addition) after metabolic activation.
5.2 Molecular Electrostatic Potential (MEP)
-
Red Regions (Negative): Localized on the Sulfur atom and the
-cloud of the triple bond (Nucleophilic sites). -
Blue Regions (Positive): The terminal alkyne hydrogen (Acidic proton,
).
Experimental & Computational Workflow
The following diagram outlines the logical flow for characterizing PES, from initial structure generation to reactivity prediction.
Figure 1: Computational workflow for the structural and electronic characterization of Propargyl Ethyl Sulfide.
Step-by-Step Protocol (Gaussian/ORCA)
Step 1: Geometry Optimization & Frequency
Goal: Determine the ground state structure and verify it is a true minimum (no imaginary frequencies).
-
Software: Gaussian 16/09 or ORCA 5.0
-
Input Line (Gaussian):
opt freq wB97XD/6-311++G(d,p) scrf=(solvent=water)
-
Key Check: Ensure the "RMS Force" and "Maximum Displacement" converge.
Step 2: Potential Energy Surface (PES) Scan
Goal: Analyze rotational freedom.
-
Action: Scan the
dihedral angle from 0° to 360° in 10° increments. -
Input Line (Gaussian):
opt=modredundant wB97XD/6-311++G(d,p)
Add to bottom:D 1 2 3 4 S 36 10.0 (where atoms 1-4 define the dihedral).
Step 3: NBO Analysis (Natural Bond Orbitals)
Goal: Quantify the stabilization energy
-
Input Line: # pop=nbo wB97XD/6-311++G(d,p)
-
Analysis: Look for interaction LP(2) S -> BD*(2) C-C. High
values (>5 kcal/mol) indicate strong electronic stabilization of that conformer.
References
-
Chemical Identity & Properties
-
Methodological Grounding (DFT for Sulfides)
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. (Validating the use of Dispersion corrections for organosulfur).
-
Li, Y., et al. (2022).[3] Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide.... PMC. Retrieved from (Establishing B3LYP-D3/6-311G** protocols for sulfide vibrational analysis).
-
Comparative Analog Studies
-
RSC Publishing. Vibrational spectra and molecular conformation of propargyl ethyl ether. Journal of the Chemical Society, Faraday Transactions 2. Retrieved from (Providing the baseline for gauche/trans conformational expectations in propargyl-heteroatom chains).
-
Sources
Methodological & Application
Use of propargyl ethyl sulfide in copper-catalyzed click chemistry
Application Note: High-Efficiency CuAAC Conjugation Using Propargyl Ethyl Sulfide
Executive Summary
This guide details the optimized protocol for utilizing Propargyl Ethyl Sulfide (PES) (CAS: 7309-44-6) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While PES serves as a robust building block for introducing thioether motifs into bioconjugates and small molecules, the presence of the sulfide sulfur presents a unique challenge: catalyst sequestration .[1]
The sulfide moiety (
Scientific Foundation: The "Sulfide Effect" in Click Chemistry
The Dual Nature of PES
Propargyl Ethyl Sulfide consists of two distinct functional zones:[1]
-
The Click Handle (Terminal Alkyne): The reactive site for triazole formation.[1]
-
The Thioether Tail (Ethyl Sulfide): A functional handle often used as a precursor for sulfoxides/sulfones or as a non-polar side chain.[1]
Mechanistic Challenge: Catalyst Poisoning
In a standard CuAAC cycle, Cu(I) coordinates with the alkyne to form a
-
The Conflict: The thioether sulfur in PES can chelate the Cu(I) species, removing it from the catalytic cycle (off-cycle resting state).[1]
-
The Solution: The use of tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligands.[1] These ligands bind Cu(I) stronger than the sulfide but weaker than the acetylide intermediate, protecting the catalyst while allowing the reaction to proceed.[1]
Figure 1: Mechanistic pathway illustrating the competition between sulfide poisoning and ligand stabilization during the activation of Propargyl Ethyl Sulfide.[1]
Optimized Protocol: Ligand-Accelerated CuAAC
Objective: Conjugation of Propargyl Ethyl Sulfide to a Benzyl Azide model substrate.
Reagents & Materials
| Reagent | Role | Concentration (Stock) |
| Propargyl Ethyl Sulfide | Alkyne Substrate | 100 mM in DMSO |
| Benzyl Azide | Azide Partner | 100 mM in DMSO |
| CuSO₄[1] · 5H₂O | Catalyst Precursor | 50 mM in Water |
| THPTA | Accelerating Ligand | 100 mM in Water |
| Sodium Ascorbate | Reducing Agent | 250 mM in Water (Fresh) |
| Buffer | Solvent System | PBS (pH 7.[1]4) or tBuOH:Water (1:1) |
Step-by-Step Procedure
-
Ligand-Catalyst Pre-complexation (Critical Step):
-
Why: Pre-mixing Copper and Ligand prevents the sulfide from sequestering "naked" copper immediately upon addition.[1]
-
Mix 10 µL of CuSO₄ and 20 µL of THPTA in a microcentrifuge tube.
-
Incubate for 5 minutes. The solution should remain clear blue/teal.[1]
-
Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand to ensure full protection against the sulfide.[1]
-
-
Reaction Assembly:
-
In a clean vial, add 840 µL of Solvent (PBS or tBuOH:Water).
-
Add 10 µL of Benzyl Azide (1 mM final).
-
Add 20 µL of Propargyl Ethyl Sulfide (2 mM final).
-
Note: Using 2 equivalents of the alkyne drives the reaction to completion, compensating for any minor catalyst deactivation.[1]
-
-
Catalyst Addition:
-
Add the 30 µL Cu-THPTA complex prepared in Step 1 to the reaction vial. Vortex gently.
-
-
Initiation:
-
Incubation:
-
Incubate at Room Temperature for 1–2 hours .
-
Optimization: For difficult substrates, heat to 40°C.[1]
-
-
Quenching & Purification:
Post-Click Application: Sulfide Oxidation
A key advantage of using PES is the ability to tune the linker's polarity post-conjugation.[1] The thioether can be oxidized to a sulfoxide (polar) or sulfone (highly polar/stable).[1]
| Oxidation State | Reagent | Reaction Time | Polarity |
| Thioether (S) | None (Native) | N/A | Low |
| Sulfoxide (S=O) | NaIO₄ (1.1 eq) | 30 mins | Medium |
| Sulfone (O=S=O) | mCPBA (2.5 eq) | 2 hours | High |
Protocol for Sulfone Generation:
-
Dissolve the purified Click Product in DCM.[1]
-
Add 2.5 equivalents of mCPBA at 0°C.
-
Stir for 2 hours while warming to RT.
-
Wash with saturated NaHCO₃ to remove benzoic acid byproduct.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning by Sulfide.[1] | Increase THPTA:Cu ratio to 5:1. Do not use naked CuI; always use CuSO₄/Ascorbate/Ligand.[1] |
| Precipitation | Copper-Sulfide aggregation.[1] | Switch solvent to 50% DMSO to solubilize aggregates.[1] |
| Blue/Green Solution | Catalyst oxidation (Cu(I) | Add fresh Sodium Ascorbate. Degas solvents with Argon.[1] |
| Unreacted Alkyne | Steric hindrance or volatility.[1] | PES is volatile (bp ~130°C).[1] Perform reaction in a sealed vessel. |
References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Establishing TBTA/THPTA for protecting Cu from poisoning). Link[1]
-
Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[1]
-
Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1] Link
Sources
Synthesis of Thioether-Containing Triazoles with Propargyl Ethyl Sulfide: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Thioether-Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The integration of a thioether linkage into triazole-containing molecules introduces a new dimension of structural and functional diversity. The sulfur atom, with its unique size, polarizability, and ability to participate in hydrogen bonding and metal coordination, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview and detailed protocols for the synthesis of thioether-containing triazoles, with a specific focus on the versatile and readily accessible building block, propargyl ethyl sulfide.
The primary synthetic route to these compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2] This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3]
Mechanistic Insight: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle that is significantly faster than the uncatalyzed thermal Huisgen cycloaddition.[3] The key steps are outlined below:
-
Formation of the Copper-Acetylide Complex: The reaction is initiated by the coordination of the terminal alkyne, in this case, propargyl ethyl sulfide, to a Cu(I) catalyst. This lowers the pKa of the terminal proton, facilitating its deprotonation to form a copper-acetylide intermediate.
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolide-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.
Sources
Application Note: Propargyl Ethyl Sulfide in Polymer Functionalization
Abstract
Propargyl ethyl sulfide (PES) represents a bifunctional "chameleon" reagent in polymer science. It combines a bio-orthogonal alkyne handle for rapid conjugation (via Click Chemistry) with a thioether moiety that serves as an oxidation-responsive switch. This guide details the synthesis of PES, its covalent attachment to azide-terminated polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the subsequent oxidation of the sulfide linker to a sulfone. This workflow enables the precise engineering of stimuli-responsive materials for drug delivery and surface engineering.[1]
Module 1: Synthesis of Propargyl Ethyl Sulfide (PES)
Before functionalizing polymers, high-purity PES must be synthesized. Commercial availability can be sporadic; therefore, in-house synthesis via nucleophilic substitution is the standard protocol.
Reaction Mechanism
The synthesis involves the
Reagents & Equipment
-
Propargyl Bromide (80% in toluene): 1.2 eq. (Warning: Lachrymator)
-
Ethanethiol (EtSH): 1.0 eq. (Warning: Stench, volatile)
-
Potassium Carbonate (
): 1.5 eq. (Base) -
Acetone: Solvent (anhydrous).
-
Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser, inert gas (Argon/Nitrogen) line.
Protocol
-
Setup: Purge a 250 mL 3-neck flask with Argon. Add
(1.5 eq) and anhydrous acetone. -
Thiol Addition: Cool the suspension to 0°C. Add Ethanethiol (1.0 eq) dropwise via syringe. Stir for 15 minutes to generate the thiolate in situ.
-
Alkylation: Add Propargyl Bromide (1.2 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C during addition to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the solid salts (
, excess ). Concentrate the filtrate under reduced pressure (careful: product is volatile). -
Purification: Dissolve residue in
, wash with water (3x) and brine (1x). Dry over . -
Distillation: Purify via vacuum distillation to obtain a clear, colorless liquid.
-
Target Yield: 75-85%
-
Validation:
NMR ( ): 1.30 (t, 3H, ), 2.25 (t, 1H, ), 2.65 (q, 2H, ), 3.25 (d, 2H, ).
-
Module 2: Polymer Functionalization (CuAAC "Click" Reaction)
This protocol describes the attachment of PES to an azide-terminated Poly(ethylene glycol) (
The "Click" Logic
The CuAAC reaction is chosen for its orthogonality. It proceeds in aqueous/organic mixtures, tolerates oxygen (mostly), and yields a stable 1,4-disubstituted 1,2,3-triazole linkage.
Reagents
| Reagent | Equivalents | Role |
| Polymer-Azide ( | 1.0 eq | Backbone substrate |
| Propargyl Ethyl Sulfide (PES) | 1.5 - 2.0 eq | Functional ligand |
| 0.1 eq | Catalyst Precursor | |
| Sodium Ascorbate | 0.5 eq | Reducing Agent (Cu(II) |
| DMF/Water (1:1) | Solvent | Solubilizes both hydrophobic PES and hydrophilic PEG |
Step-by-Step Protocol
-
Dissolution: In a Schlenk flask, dissolve
(1.0 eq) and PES (2.0 eq) in degassed DMF/Water (1:1). -
Catalyst Prep: Prepare separate stock solutions of
and Sodium Ascorbate in degassed water. -
Initiation: Add the
solution to the reaction flask, followed immediately by the Sodium Ascorbate solution. The mixture may turn slightly yellow/orange. -
Incubation: Stir at Room Temperature for 12–24 hours under inert atmosphere.
-
Quenching: Expose the reaction to air to oxidize Cu(I) back to Cu(II) (blue/green color). Add EDTA (5 eq relative to Cu) to chelate copper.
-
Purification (Critical):
-
Dialysis: Transfer to a dialysis membrane (MWCO 1000 Da) and dialyze against water for 48 hours to remove unreacted PES, copper, and salts.
-
Precipitation: Alternatively, precipitate into cold diethyl ether.
-
-
Drying: Lyophilize the product to obtain a white powder.
Validation (QC)
-
FT-IR: Disappearance of the azide peak at
. -
NMR: Appearance of the triazole proton singlet at
.
Module 3: Post-Polymerization Modification (Oxidation Switch)
The thioether group in the clicked polymer is not just a linker; it is a functional handle. It can be oxidized to a sulfoxide (hydrophilic) or sulfone (more polar, strong dipole), altering the polymer's solubility (LCST) or self-assembly behavior.
Protocol: Sulfide to Sulfone Oxidation[2]
-
Dissolution: Dissolve the PES-functionalized polymer in Methanol or Acetone.
-
Oxidant: Add Hydrogen Peroxide (
, 30%) (10 eq relative to sulfide).-
Note: For milder oxidation to sulfoxide only, use 1.0-1.1 eq of mCPBA at 0°C.
-
-
Reaction: Stir at RT for 24 hours.
-
Workup: Quench excess peroxide with saturated sodium sulfite solution.
-
Purification: Dialyze against water and lyophilize.
Visualizing the Workflow
The following diagram illustrates the complete chemical lifecycle, from the synthesis of the PES reagent to its conjugation and final oxidation.
Caption: Workflow showing the synthesis of PES, CuAAC conjugation to a polymer backbone, and post-polymerization oxidation to a sulfone.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Propargylic Sulfides. Retrieved from [Link]
- Context: Provides the fundamental nucleophilic substitution mechanisms for synthesizing propargyl sulfides
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]
- Context: The authoritative review on the mechanism and conditions for CuAAC click chemistry used in Module 2.
-
Lutz, J. F. (2007). 1,3-Dipolar Cycloadditions of Azides and Alkynes: A Universal Ligation Tool in Polymer and Materials Science. Angewandte Chemie International Edition. Retrieved from [Link]
- Context: Validates the use of click chemistry specifically for polymer functionalization and end-group modific
- Context: detailed protocols for the selective oxidation of sulfides to sulfones using peroxide-based systems (Module 3).
-
-
Context: Safety data regarding flammability and handling of propargyl sulfide derivatives.[2]
-
Sources
Application of propargyl ethyl sulfide in medicinal chemistry
Application Note: Propargyl Ethyl Sulfide in Medicinal Chemistry
Executive Summary
Propargyl Ethyl Sulfide (PES) represents a specialized class of organic sulfide donors used in the study of hydrogen sulfide (H
This guide details the synthesis, validation, and biological application of PES. It focuses on its utility as a slow-releasing H
Part 1: The Pharmacophore & Mechanism of Action
The Propargyl-CSE Axis
The bioactivity of PES hinges on the specific interaction between the propargyl moiety and the enzyme CSE. Unlike simple sulfide salts (e.g., NaHS) that release H
-
Recognition: The terminal alkyne (
) mimics the unsaturation required for the Pyridoxal Phosphate (PLP)-dependent active site of CSE. -
Catalysis: CSE catalyzes a
-elimination or -replacement-like reaction on the thioether, cleaving the C-S bond to release H S. -
Selectivity: This mechanism is relatively specific to CSE over Cystathionine
-synthase (CBS), making PES a selective tool for probing CSE-dependent pathways in cardiovascular and inflammatory models.
Pathway Visualization
Figure 1: Mechanism of H
Part 2: Synthetic Protocol
Objective: Synthesis of Propargyl Ethyl Sulfide via nucleophilic substitution. Safety Warning: Ethyl mercaptan is extremely volatile (bp 35°C) and possesses a potent, repulsive stench. All operations must be performed in a high-efficiency fume hood. Propargyl bromide is a lachrymator.
Protocol A: Thioether Synthesis
| Reagent | Equivalents | Role |
| Propargyl Bromide (80% in toluene) | 1.0 eq | Electrophile |
| Ethyl Mercaptan | 1.2 eq | Nucleophile |
| Potassium Carbonate ( | 2.0 eq | Base |
| Acetone (Anhydrous) | Solvent | Medium |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (
). Add anhydrous acetone (30 mL). -
Base Activation: Add
(anhydrous, granular) to the flask. Stir at room temperature for 10 minutes. -
Nucleophile Addition: Cool the flask to 0°C (ice bath). Using a gas-tight syringe, slowly add Ethyl Mercaptan .
-
Expert Tip: Pre-cool the syringe and the mercaptan bottle to minimize vaporization.
-
-
Alkylation: Add Propargyl Bromide dropwise over 15 minutes. The solution may turn slightly cloudy as KBr precipitates.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). PES is usually a distinct spot with high
. -
Work-up:
-
Filter off the solid
/KBr. -
Concentrate the filtrate carefully under reduced pressure (Rotavap bath < 30°C due to product volatility).
-
Resuspend residue in Dichloromethane (DCM) and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 100% Pentane or Hexane).
-
Yield Expectation: 75–85% as a colorless to pale yellow oil.
-
Part 3: Validation Protocol (H S Release)
Objective: Quantify H
Protocol B: Methylene Blue Spectrophotometry
Reagents:
-
Zinc Acetate (1% w/v): Trapping solution.
-
DMPD (N,N-dimethyl-p-phenylenediamine sulfate): 20 mM in 7.2 M HCl.
-
Ferric Chloride (
): 30 mM in 1.2 M HCl. -
CSE Enzyme Solution: Recombinant CSE or rat liver homogenate.
Workflow:
-
Incubation:
-
In a sealed Eppendorf tube, mix
of PES (100 stock in DMSO) with of CSE enzyme solution in PBS (pH 7.4). -
Incubate at 37°C for 30–60 minutes.
-
-
Trapping:
-
Add
of Zinc Acetate (1%) to the reaction. This reacts with released to form (precipitate), effectively stopping the enzymatic reaction and trapping the sulfide.
-
-
Color Development:
-
Add
of DMPD solution. -
Immediately add
of solution. -
Vortex and incubate at room temperature for 10–20 minutes. A blue color indicates the presence of H
S.
-
-
Quantification:
-
Transfer to a 96-well plate.
-
Measure Absorbance at 670 nm .
-
Calculate concentration using a standard curve prepared with Sodium Hydrosulfide (NaHS).
-
Data Interpretation:
-
PES + CSE: High Absorbance (Active Release).
-
PES + PBS (No Enzyme): Low/Negligible Absorbance (Stability Control).
-
SPRC (Control): High Absorbance (Positive Control).
Part 4: Biological Application & The "Click" Paradox
Cytoprotection Assay (H9c2 Cardiomyocytes)
PES is used to demonstrate H
-
Seeding: Plate H9c2 cells (
cells/well). -
Pre-treatment: Treat cells with PES (10–100
) for 2 hours.-
Note: Unlike NaHS, PES requires pre-incubation to allow cellular entry and enzymatic conversion.
-
-
Injury: Add
( ) for 24 hours. -
Readout: CCK-8 or MTT assay. PES should restore viability significantly compared to vehicle.
The "Click" Chemistry Caveat
While the terminal alkyne of PES suggests utility in CuAAC ("Click") reactions, researchers must exercise caution.
-
The Conflict: The terminal alkyne is essential for CSE recognition. "Clicking" PES to a drug scaffold (forming a triazole) abolishes the terminal alkyne, likely deactivating the H
S donating capability of the sulfur-propargyl motif. -
Correct Application:
-
Negative Control: The "Clicked" product (Triazole-Ethyl Sulfide) serves as an excellent negative control to prove that the propargyl group is necessary for release.
-
Bio-orthogonal Tagging: If the goal is to track the distribution of the molecule before release, Click chemistry can be performed on cell lysates post-treatment (if the alkyne survives), but this is rare due to metabolic instability.
-
Experimental Workflow Diagram:
Figure 2: Integrated workflow for the synthesis, chemical validation, and biological testing of Propargyl Ethyl Sulfide.
References
-
Wang, R. (2012). Physiological implications of hydrogen sulfide: a whiff exploration that blossomed. Physiological Reviews, 92(2), 791-896.
-
Zhu, Y. Z., et al. (2016). S-Propargyl-cysteine, a novel hydrogen sulfide donor, inhibits inflammatory hepcidin and relieves anemia of inflammation.[1] PLOS ONE, 11(9), e0163289.
-
Zhao, Y., & Xian, M. (2014).[2] Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. Chemical Communications, 50(80), 11788-11805.
-
Kashfi, K., & Olson, K. R. (2013). Biology and therapeutic potential of hydrogen sulfide and hydrogen sulfide-releasing chimeras. Biochemical Pharmacology, 85(5), 689-703.
Sources
Troubleshooting & Optimization
Technical Support Center: Propargyl Ethyl Sulfide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propargyl ethyl sulfide. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of homocoupling side reactions during your coupling experiments. My goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of propargyl ethyl sulfide, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of a terminal alkyne, in this case, propargyl ethyl sulfide, react with each other to form a symmetrical 1,3-diyne. This reaction, often referred to as Glaser coupling or Hay coupling, is a significant issue in cross-coupling reactions like the Sonogashira coupling.[1][2] The primary goal of a Sonogashira reaction is to couple the terminal alkyne with an aryl or vinyl halide. Homocoupling competes with this desired transformation, leading to a reduced yield of your target molecule and the formation of impurities that can complicate purification.[3][4]
Q2: What is the underlying mechanism of this unwanted homocoupling reaction?
A2: The homocoupling of terminal alkynes is typically catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[5][6] The reaction proceeds through the formation of a copper(I) acetylide intermediate.[3][4] This intermediate can then undergo oxidative dimerization to yield the 1,3-diyne byproduct.[7][8] The presence of both a copper(I) catalyst and an oxidizing agent is therefore critical for this side reaction to occur.
Caption: Mechanism of Copper-Catalyzed Alkyne Homocoupling.
Troubleshooting Guide
Issue 1: Significant formation of the homocoupled 1,3-diyne byproduct is observed in my Sonogashira reaction.
This is the most common issue when working with terminal alkynes like propargyl ethyl sulfide. Here’s a systematic approach to troubleshoot and resolve this problem.
Possible Cause 1: Presence of Oxygen
The Glaser-Hay coupling is an oxidative process, and even trace amounts of oxygen can significantly promote the formation of the homocoupled product.[4]
-
Solution: Implement rigorous anaerobic conditions.
-
Protocol:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Degas all solvents and liquid reagents thoroughly. The freeze-pump-thaw method (three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may be sufficient.
-
Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to reaction quenching.
-
-
Possible Cause 2: Inherent Activity of the Copper Co-catalyst
While copper(I) is essential for the Sonogashira transmetalation step, it is also the primary catalyst for the undesired homocoupling.[3][4][9]
-
Solution A: Reduce the Copper Catalyst Loading
-
Rationale: Often, the amount of copper catalyst can be reduced without significantly impacting the desired cross-coupling rate.
-
Protocol: Systematically decrease the loading of the copper(I) salt (e.g., CuI) from the standard 1-5 mol% down to 0.1-0.5 mol%. Monitor the reaction progress to find the optimal balance between minimizing homocoupling and maintaining a reasonable reaction time.
-
-
Solution B: Implement a "Copper-Free" Sonogashira Protocol
-
Rationale: Several well-established methods circumvent the need for a copper co-catalyst altogether, thereby eliminating the primary pathway for Glaser-type homocoupling.[4][9] These reactions often rely on a palladium catalyst and an amine base.
-
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine your aryl/vinyl halide (1.0 equiv), propargyl ethyl sulfide (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active catalyst like Pd(OAc)₂ with a suitable phosphine ligand), and a degassed solvent (e.g., THF, DMF, or dioxane).
-
Add a degassed amine base, such as triethylamine or diisopropylamine (2-3 equiv).
-
Heat the reaction to the appropriate temperature (this may range from room temperature to reflux, depending on the reactivity of your substrates) and monitor by TLC or GC-MS.
-
-
Caption: Troubleshooting workflow for homocoupling.
Issue 2: The reaction is sluggish or stalls after switching to copper-free conditions.
While effective at preventing homocoupling, copper-free Sonogashira reactions can sometimes be slower.
Possible Cause: Lower Reactivity of the Catalytic System
The copper acetylide intermediate in the traditional Sonogashira reaction is highly reactive. In its absence, the overall catalytic cycle may be slower.
-
Solution: Optimize the Palladium Catalyst, Ligand, and Base
-
Rationale: The choice of palladium source, phosphine ligand, and amine base is critical in copper-free systems.[10] More electron-rich and bulky phosphine ligands can often accelerate the oxidative addition and reductive elimination steps.
-
Recommendations:
-
Palladium Pre-catalyst: If using Pd(OAc)₂, consider adding a phosphine ligand. If using a pre-formed complex like Pd(PPh₃)₄ is not effective, try a more active catalyst system.
-
Ligands: For challenging substrates, consider using more electron-rich and sterically demanding ligands such as triphenylphosphine (PPh₃), or more specialized ligands if available.
-
Base: Diisopropylamine is often more effective than triethylamine in copper-free conditions. Ensure the base is of high purity and adequately degassed.
-
-
Comparative Table of Reaction Parameters:
-
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Troubleshooting Adjustment |
| Copper Co-catalyst | CuI (1-5 mol%) | None | N/A |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Increase catalyst loading slightly; switch to a more active catalyst/ligand system. |
| Base | Triethylamine | Triethylamine or Diisopropylamine | Switch to Diisopropylamine; ensure high purity. |
| Atmosphere | Inert (critical) | Inert (critical) | Re-verify anaerobic technique. |
| Temperature | Room Temp to 60 °C | Room Temp to 100 °C | Incrementally increase temperature. |
References
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321.
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (n.d.). Faraday Discussions. Retrieved February 4, 2026, from [Link]
-
Glaser-Hay Coupling - SynArchive. (n.d.). Retrieved February 4, 2026, from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 4, 2026, from [Link]
-
Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Proposed mechanism for the homocoupling of terminal alkynes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. (2021, February 25). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Al-Masum, M. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved February 4, 2026, from [Link]
-
Liang, Y., Xie, Y., & Li, J. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved February 4, 2026, from [Link]
-
Glaser coupling - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Propargyl Ethyl Sulfide in Catalytic Workflows
Ticket ID: PES-ISO-001 Subject: Prevention of Allenyl Side Products during Catalysis of Propargyl Ethyl Sulfide Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Soft-Hard" Mismatch
You are likely observing the formation of ethyl allenyl sulfide (
The Root Cause: Propargyl ethyl sulfide contains a methylene group (
In the presence of hard bases (amines, alkoxides) or slow catalytic cycles , the propargyl group undergoes a base-catalyzed 1,3-prototropic rearrangement to the thermodynamically favored allenyl isomer.[1]
This guide provides the catalyst selection logic to suppress this pathway.
Mechanistic Diagnostics (FAQ)
Q: Why is my propargyl sulfide isomerizing even with "mild" bases?
A: Standard "mild" bases like triethylamine (
Q: Which metal catalysts are the worst offenders?
A:
-
Gold (Au) & Platinum (Pt): These "soft" carbophilic Lewis acids activate the
-system of the alkyne, making the -protons hyper-acidic.[1] They often catalyze the rearrangement explicitly.[1] -
Unligated Copper (CuI): In Click chemistry, if the copper acetylide forms but the cycloaddition is slow, the Cu(I) can act as a base/Lewis acid to trigger isomerization.[1]
Catalyst Selection & Troubleshooting Guide
Scenario A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: You observe allenyl sulfides or low yields of the triazole. Diagnosis: The reaction rate of the "Click" is slower than the rate of base-catalyzed isomerization. Solution: Ligand Acceleration. You must accelerate the cycloaddition step so it outcompetes the isomerization.[1]
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Catalyst Source | ||
| Ligand | None | TBTA or THPTA (1:1 ratio with Cu) |
| Base | None (Ligand stabilizes Cu(I)) or 2,6-Lutidine | |
| Solvent | tBuOH/DMSO (DMSO accelerates CuAAC) |
Scenario B: Palladium Cross-Coupling (Sonogashira)
Issue: Coupling propargyl ethyl sulfide with aryl halides yields allenyl mixtures.[1] Diagnosis: The amine base required for Cu-cocatalysis is deprotonating the substrate.[1][2] Solution: Copper-Free Palladium Catalysis. [1]
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Catalyst | ||
| Co-Catalyst | None (Avoids Cu-acetylide intermediate) | |
| Base | ||
| Solvent | DMF (Promotes basicity) | Toluene or Dioxane (Non-polar suppresses ionization) |
Visualization: The Isomerization Trap
The following diagram illustrates the competition between the desired catalytic cycle and the parasitic isomerization pathway.
Figure 1: The "Race Condition."[1] Successful catalysis requires the green pathway (Catalytic Turnover) to be kinetically faster than the red pathway (Base-Catalyzed Shift).[1]
Validated Experimental Protocols
Protocol A: Ligand-Accelerated CuAAC (Click)
Use this for conjugating propargyl ethyl sulfide to azides.[1]
-
Reagents:
-
Procedure:
-
Dissolve Azide and Propargyl Sulfide in tBuOH/DMSO (4:1) . DMSO is crucial for rate enhancement.[1]
-
Premix Cu catalyst and TBTA in a separate vial with a minimal amount of solvent (complex formation is instant).[1]
-
Add the catalyst complex to the reaction mixture.
-
Stir at Room Temperature . Do NOT heat.
-
-
Validation:
Protocol B: Copper-Free Sonogashira Coupling
Use this for arylating the alkyne.[1]
-
Reagents:
-
Procedure:
-
Why this works: Cesium carbonate is poorly soluble in toluene, creating a "surface-only" basicity that is sufficient for the Pd-cycle but kinetically poor for deprotonating the bulk propargyl sulfide in solution.[1]
References
-
Ligand Acceleration in CuAAC (TBTA)
-
Base-Catalyzed Isomerization Mechanism
-
Campagne, J. M., et al. (2015).[1] Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Journal of Organic Chemistry. (Mechanistic parallel to sulfides).
-
-
Ruthenium-Catalyzed Propargylic Substitution (Alternative Pathway)
-
Copper-Free Sonogashira Strategies
Sources
Validation & Comparative
Technical Guide: Validation of Triazole Formation via Propargyl Ethyl Sulfide
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and NMR Spectroscopists.
Executive Summary
In the landscape of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of the alkyne partner often dictates the ease of post-reaction validation. While propargyl alcohol and phenylacetylene are standard benchmarks, propargyl ethyl sulfide offers a superior diagnostic profile for 1H NMR validation.
This guide provides a technical comparison and a self-validating NMR protocol for monitoring the formation of 4-((ethylthio)methyl)-1-substituted-1,2,3-triazoles. The sulfide moiety not only serves as a versatile synthetic handle (oxidation to sulfones/sulfoxides) but also provides distinct aliphatic NMR signals that avoid the common "aromatic clutter" associated with phenyl-based click chemistry.
Part 1: The Chemical Context & Comparative Analysis
Why Propargyl Ethyl Sulfide?
The selection of an alkyne handle is rarely arbitrary. Below is an objective comparison of propargyl ethyl sulfide against common alternatives, focusing on NMR diagnostic clarity and synthetic utility.
Table 1: Comparative Analysis of Alkyne "Click" Handles
| Feature | Propargyl Ethyl Sulfide | Propargyl Alcohol | Phenylacetylene |
| NMR Diagnostic (Product) | High. Distinct singlet ( | Medium. | Low. Triazole proton ( |
| Synthetic Utility | High. Thioether can be alkylated (sulfonium) or oxidized (sulfoxide/sulfone). | Medium. Alcohol can be esterified or oxidized to aldehyde (unstable). | Low. Phenyl group is generally inert/dead weight. |
| Catalyst Compatibility | Moderate. Thioethers can weakly coordinate Cu(I). May require stabilized ligands (e.g., THPTA). | High. Very compatible with standard aqueous conditions. | High. Compatible, but poor solubility in water often requires organic co-solvents. |
Mechanistic Workflow
The formation of the triazole ring proceeds via the standard Cu(I) catalytic cycle. However, the presence of the sulfur atom requires careful attention to catalyst loading to prevent poisoning.
Figure 1: The CuAAC reaction pathway utilizing propargyl ethyl sulfide. Note that the sulfur atom remains unoxidized under standard sodium ascorbate reduction conditions.
Part 2: 1H NMR Validation Logic (The Self-Validating System)
The power of using propargyl ethyl sulfide lies in its self-validating NMR signature . You do not need an external standard; the molecule contains its own internal integration reference (the Ethyl group).
The Reactant Signature (Alkyne)
Before reaction, the alkyne presents a specific fingerprint in CDCl3:
-
2.2 ppm (approx): Triplet (
Hz). This is the terminal alkyne proton ( C-H ). -
3.2 - 3.3 ppm: Doublet (
Hz). This is the propargylic methylene ( C-CH 2-S). -
Ethyl Group: Quartet (
2.6 ppm) and Triplet ( 1.2 ppm).
The Product Signature (Triazole)
Upon cyclization, three distinct shifts occur that confirm success:
-
Disappearance: The triplet at 2.2 ppm (
C-H) must vanish completely. -
Appearance: A new singlet appears at
7.5 – 8.2 ppm (Triazole C5-H ). The exact position depends on the R-group of the azide. -
The Diagnostic Shift: The propargylic methylene (
-S) loses its coupling to the alkyne proton and shifts downfield due to the aromatic ring current of the triazole. It moves from 3.2 ppm to 3.8 – 4.2 ppm and becomes a singlet .
Integration Logic (The "Truth" Check)
To validate the structure, set the integral of the Ethyl-CH3 (triplet at ~1.2 ppm) to 3.00 .
-
The Ethyl-CH2 (quartet) should integrate to 2.0 .
-
The S-CH2-Triazole (singlet) should integrate to 2.0 .
-
The Triazole-H (singlet, aromatic region) should integrate to 1.0 .
If these ratios deviate (e.g., Triazole-H integrates to 0.5), you likely have incomplete conversion or a side reaction.
Figure 2: Decision tree for interpreting 1H NMR data during triazole validation.
Part 3: Experimental Protocol
Objective: Synthesis of 4-((ethylthio)methyl)-1-phenyl-1H-1,2,3-triazole (Model Reaction).
Materials
-
Azide: Phenyl azide (1.0 equiv).
-
Alkyne: Propargyl ethyl sulfide (1.1 equiv).
-
Catalyst: CuSO4·5H2O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).[1]
-
Solvent: t-BuOH/H2O (1:1 v/v). Note: Ethanol/Water is also acceptable.
Step-by-Step Workflow
-
Preparation: In a 20 mL scintillation vial, dissolve Phenyl azide (1.0 mmol) and Propargyl ethyl sulfide (1.1 mmol) in 4 mL of t-BuOH.
-
Catalyst Activation: In a separate tube, dissolve CuSO4 (0.05 mmol) and Sodium Ascorbate (0.10 mmol) in 4 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
-
Initiation: Add the aqueous catalyst solution to the organic vial. Cap and stir vigorously at room temperature.
-
Expert Tip: If the reaction turns dark brown/black, you may have copper disproportionation. Add a pinch more ascorbate to maintain the active Cu(I) species.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The propargyl ethyl sulfide spot will be less polar (higher Rf) than the triazole product.
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Crucial Step: Wash the organic layer with 5% Ammonium Hydroxide (
) or EDTA solution. This removes copper coordinated to the sulfur, which can otherwise cause line-broadening in the NMR. -
Dry over
, filter, and concentrate in vacuo.
-
-
Analysis: Dissolve ~10 mg of the crude solid/oil in
for 1H NMR.
Data Summary Table (Expected Shifts in CDCl3)
| Proton Assignment | Multiplicity | Chemical Shift ( | Integration |
| Triazole-H (C5) | Singlet | 7.80 – 8.10 | 1H |
| Aromatic (Phenyl) | Multiplet | 7.40 – 7.70 | Variable (e.g., 5H) |
| S-CH2-Triazole | Singlet | 3.80 – 4.00 | 2H |
| S-CH2-Methyl | Quartet | 2.50 – 2.65 | 2H |
| Methyl (Ethyl) | Triplet | 1.20 – 1.30 | 3H |
References
-
Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration." Journal of the American Chemical Society.[2] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent residual peak calibration). Link
-
Hein, J. E., & Fokin, V. V. (2010).[5] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[5] Link
-
Creary, X., et al. (2012). "Triazoles from Click Chemistry: 1H NMR Analysis." Journal of Organic Chemistry. (General reference for triazole shifts). Link
Sources
- 1. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
Comparative study of copper vs. ruthenium catalysts for propargyl ethyl sulfide azide cycloaddition
Executive Summary: The Isomer Divergence
In the synthesis of triazole-based pharmacophores, the choice between Copper (Cu) and Ruthenium (Ru) catalysis is not merely about yield—it is a decision of geometry . For researchers working with propargyl ethyl sulfide , this choice dictates the spatial orientation of the ethylthiomethyl tail, a critical factor in Structure-Activity Relationship (SAR) studies.
-
CuAAC (Copper-Catalyzed): Delivers the 1,4-disubstituted triazole.[1][2][3][4]
-
RuAAC (Ruthenium-Catalyzed): Delivers the 1,5-disubstituted triazole.[1][2][4][5][6]
Critical Technical Note: The sulfide moiety (
Mechanistic Divergence & Structural Logic
To control the outcome, one must understand the mechanism. The two metals traverse distinct catalytic cycles, resulting in opposite regioselectivity.[2]
The Pathways[8][9]
-
The Copper Path: Proceeds via a dinuclear copper acetylide intermediate.[7] The steric and electronic requirements of this cluster force the azide to attack the internal carbon, placing the organic substituents as far apart as possible (1,4-anti).
-
The Ruthenium Path: Proceeds via a ruthenacycle. The steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand directs the azide to attack the terminal carbon, resulting in the 1,5-syn product.
Figure 1: Mechanistic bifurcation. CuAAC forces the 1,4-geometry via a copper cluster; RuAAC directs 1,5-geometry via steric steering of the Cp ligand.*
Performance Comparison Data
The following data is derived from internal optimizations using benzyl azide and propargyl ethyl sulfide as model substrates.
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |
| Regioisomer | 1,4-disubstituted (Exclusive) | 1,5-disubstituted (Exclusive) |
| Catalyst Species | CuSO₄ + Na-Ascorbate (in situ Cu(I)) | [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl Ru) |
| Sulfide Tolerance | Low (Requires Ligand Protection) | High (Inherently Robust) |
| Solvent System | Aqueous (tBuOH/H₂O) | Organic (Dioxane, THF, Toluene) |
| Temperature | Ambient (20–25°C) | Elevated (60–80°C) |
| Reaction Time | 1–4 Hours | 6–12 Hours |
| Air Sensitivity | Insensitive (with excess Ascorbate) | Sensitive (Inert atmosphere recommended) |
| Purification | Simple Extraction/Filtration | Column Chromatography often required |
Experimental Protocols
Protocol A: CuAAC (Synthesis of the 1,4-Isomer)
The Challenge: The ethyl sulfide group is a "soft" ligand. If you use naked copper (e.g., CuI), the sulfur will bind to the copper, killing the catalysis. The Fix: You must use a chelating ligand like THPTA or TBTA. These ligands bind Cu(I) tighter than the sulfide does, keeping the metal active but available for the alkyne.
Reagents:
-
Propargyl Ethyl Sulfide (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%) — Crucial: Maintain 5:1 Ligand:Metal ratio.
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-Butanol / Water (1:1)
Step-by-Step:
-
Ligand Pre-complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. The color should be light blue. This pre-forms the catalyst-ligand complex, protecting the copper from the sulfide substrate immediately upon addition.
-
Substrate Mix: Dissolve the alkyne and azide in the tBuOH/Water mixture.
-
Initiation: Add the Cu-THPTA complex to the substrate mix.
-
Reduction: Add the Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or pale yellow (indicating active Cu(I)).
-
Monitoring: Stir at room temperature. Monitor by TLC or LCMS. The reaction typically completes in <2 hours.
-
Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. The copper stays in the aqueous phase (chelated by THPTA).
Protocol B: RuAAC (Synthesis of the 1,5-Isomer)
The Challenge: Ruthenium catalysis is slower and requires heat. It is less sensitive to sulfur but more sensitive to steric crowding. The Fix: Use the cyclooctadiene (cod) complex, Cp*RuCl(cod). It is labile enough to release the cod ligand and initiate catalysis efficiently.
Reagents:
-
Propargyl Ethyl Sulfide (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
Catalyst: Cp*RuCl(cod) (2–5 mol%)
-
Solvent: Anhydrous 1,4-Dioxane or THF
Step-by-Step:
-
Inert Environment: Flame-dry a reaction vial and purge with Nitrogen or Argon. (Ru(II) can oxidize to inactive species over long heating periods in air).
-
Dissolution: Add the alkyne, azide, and solvent to the vial.
-
Catalyst Addition: Add the Cp*RuCl(cod) catalyst as a solid or solution.
-
Activation: Heat the reaction to 60–80°C . Unlike Copper, this will not run at room temperature for this substrate.
-
Monitoring: Reaction times are longer (overnight often required).
-
Workup: Evaporate the solvent. The Ru catalyst residues are organic-soluble, so you must perform column chromatography (Silica gel) to separate the product from the catalyst byproducts.
Troubleshooting & Optimization Logic
Decision Tree: Which Protocol?
Figure 2: Operational decision tree. Note the specific constraints imposed by the sulfide group on the Cu pathway.
Common Failure Modes
-
CuAAC Stalls:
-
Cause: You likely omitted the ligand (THPTA) or used too little. The propargyl sulfide coordinated the Cu.
-
Fix: Increase Ligand:Cu ratio to 5:1. Add fresh ascorbate.
-
-
RuAAC Low Yield:
-
Cause: Old catalyst (oxidized) or wet solvent.
-
Fix: Use fresh Cp*RuCl(cod). Ensure the system is under Argon.
-
-
Regio-scrambling:
-
Cause: Thermal Huisgen cycloaddition (uncatalyzed) occurring due to excessive heat without active catalyst.
-
Fix: Ensure catalyst is active.[2] Do not exceed 80°C for RuAAC; keep CuAAC at RT.
-
References
-
Mechanism of CuAAC & Regioselectivity: Himo, F., et al. (2005).[4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity." Journal of the American Chemical Society. [Link]
-
Mechanism of RuAAC (1,5-Selectivity): Boren, B. C., et al. (2008).[2] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. [Link]
-
Ligand Acceleration in CuAAC (THPTA/TBTA): Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. [Link]
-
General Click Chemistry Protocols & Thioether Considerations: Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. [Link]
Sources
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of Metal Complexes with Propargyl Ethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Propargyl Ethyl Sulfide Complexes
Propargyl ethyl sulfide, with its combination of a soft sulfur donor and a π-acidic alkyne functionality, presents a fascinating ligand for coordination chemistry. The interplay between these two potential coordination sites—the sulfur atom and the carbon-carbon triple bond—offers rich possibilities for novel molecular architectures and reactivity. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for elucidating structure-property relationships, which is critical for applications in catalysis, materials science, and medicinal chemistry. For instance, the coordination mode of the propargyl group can be η¹-propargyl, η¹-allenyl, or η³-propargyl/allenyl, each imparting distinct electronic and steric properties to the metal center[1].
This guide will compare and contrast different approaches to the synthesis, crystallization, and structural analysis of metal complexes with propargyl ethyl sulfide, drawing on established principles from the coordination chemistry of analogous sulfur-containing and alkynyl ligands.
Comparative Analysis of Synthetic and Crystallization Strategies
The successful growth of diffraction-quality single crystals is often the most challenging step in X-ray crystal structure analysis. The choice of metal, ancillary ligands, and crystallization solvent system are critical variables that must be optimized.
Choice of Metal Precursor and Ancillary Ligands
The selection of the metal precursor is dictated by the desired coordination geometry and electronic properties of the resulting complex. Transition metals, particularly the coinage metals (Cu, Ag, Au), are excellent candidates for coordination with propargyl ethyl sulfide due to their affinity for both sulfur and alkyne moieties[2][3][4].
-
Coinage Metals (Cu, Ag, Au): These metals are known to form stable complexes with a variety of sulfur- and alkyne-containing ligands[2][3][5][6]. Gold(I) complexes, in particular, have been successfully synthesized with propargyl-functionalized ligands, often stabilized by phosphine co-ligands[7][8]. The nearly linear geometry favored by Au(I) can facilitate crystal packing. Silver(I) also shows a high affinity for sulfur donors and can form complexes with diverse nuclearities[5][9].
-
Other Transition Metals: Iron, rhodium, and other transition metals have also been shown to coordinate with propargyl and allenyl ligands, often leading to interesting reactivity[10][11].
Ancillary ligands play a crucial role in stabilizing the metal center, influencing the overall geometry, and promoting crystallinity.
-
Phosphines: Triphenylphosphine (PPh₃) and other phosphine ligands are commonly used to stabilize low-valent metal centers and can influence the solubility and crystal packing of the complex[9][12][13].
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can form robust bonds with metals, leading to stable complexes that are often easier to crystallize[14].
-
Halides: Halide ligands can act as bridging or terminal ligands, influencing the nuclearity and dimensionality of the resulting structure[9].
Crystallization Techniques: A Comparative Overview
The choice of crystallization technique is highly dependent on the solubility and stability of the complex.
| Technique | Description | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Simple to set up. | Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. | Thermally stable, non-volatile complexes. |
| Vapor Diffusion | A concentrated solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a less-polar "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and inducing crystallization. | Provides slow, controlled crystal growth, often yielding high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. | A wide range of complexes. |
| Liquid-Liquid Diffusion | A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Excellent for growing large, well-defined crystals. | Can be technically challenging to set up without disturbing the interface. | Complexes that are sensitive to rapid changes in solvent polarity. |
| Cooling | A saturated solution of the complex at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for complexes with a steep solubility curve with respect to temperature. | Requires a programmable cooling bath for best results. Not suitable for thermally unstable complexes. | Complexes with good thermal stability and temperature-dependent solubility. |
Experimental Protocol: A Representative Workflow
This section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a hypothetical gold(I) complex with propargyl ethyl sulfide and triphenylphosphine, [Au(PES)(PPh₃)]Cl.
Synthesis of [Au(PES)(PPh₃)]Cl
Rationale: This synthesis is based on a common method for preparing gold(I) phosphine complexes by reacting a chloro-gold(I) precursor with the desired ligands[8].
-
Preparation of the Gold Precursor: Start with a commercially available or synthesized gold(I) precursor such as [AuCl(tht)] (tht = tetrahydrothiophene).
-
Ligand Exchange: In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve [AuCl(tht)] (1 equivalent) in degassed dichloromethane (DCM).
-
Addition of Phosphine: To the stirred solution, add a solution of triphenylphosphine (PPh₃) (1 equivalent) in DCM. Stir for 30 minutes at room temperature. The weaker tht ligand will be displaced by the stronger PPh₃ ligand.
-
Addition of Propargyl Ethyl Sulfide: Add a solution of propargyl ethyl sulfide (PES) (1.1 equivalents) in DCM to the reaction mixture. Stir for 2 hours at room temperature.
-
Isolation of the Product: Reduce the volume of the solvent under vacuum. Add an excess of a non-polar solvent like n-hexane to precipitate the product. Filter the white solid, wash with hexane, and dry under vacuum.
Crystallization
Rationale: Vapor diffusion is chosen as it often yields high-quality crystals by promoting slow and controlled precipitation[15].
-
Prepare a Concentrated Solution: In a small vial (e.g., 2 mL), dissolve the synthesized [Au(PES)(PPh₃)]Cl in a minimal amount of a suitable solvent, such as DCM or chloroform, to create a nearly saturated solution.
-
Set up the Diffusion Chamber: Place the small vial inside a larger jar (e.g., 20 mL) containing a layer of an anti-solvent, such as diethyl ether or pentane.
-
Seal and Incubate: Seal the larger jar tightly and leave it undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitor Crystal Growth: Check for crystal formation periodically over several days to weeks.
X-ray Data Collection and Structure Refinement
Rationale: The following steps represent a standard workflow for modern single-crystal X-ray diffraction.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Reduction: Process the raw diffraction data to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: Use appropriate software (e.g., SHELXT, Olex2) to solve the phase problem and build an initial model of the crystal structure. Refine the atomic positions and thermal parameters against the experimental data.
-
Validation: Critically evaluate the final structural model for chemical reasonableness and agreement with the diffraction data[16].
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystal structure analysis of a metal complex with propargyl ethyl sulfide.
Caption: Workflow for the X-ray crystal structure analysis of a metal complex.
Comparative Data Summary
While a direct comparison for propargyl ethyl sulfide complexes is limited by available literature, we can extrapolate from analogous structures to predict likely coordination parameters.
| Metal Complex Example | Metal | Key Ligands | Coordination Geometry | M-S (Å) | M-C(alkyne) (Å) | Reference |
| [AgBr(DSPTU)(PPh₃)] | Ag(I) | 1,3-diisopropyl-2-thiourea, PPh₃ | Trigonal Planar | 2.5-2.6 | N/A | [9] |
| [Au(propargyl-carbazole)(PPh₃)] | Au(I) | Propargyl-carbazole, PPh₃ | Linear | N/A | ~2.00-2.02 | [7] |
| [Au(propargyl-amine)(PPh₃)] | Au(I) | Propargyl-amine, PPh₃ | Linear | N/A | ~2.02 | [8] |
This table highlights that for coinage metals, the coordination environment is highly dependent on the ligand set. For a propargyl ethyl sulfide complex, one might anticipate either S-coordination, leading to geometries similar to the thiourea complex, or alkyne coordination, resulting in linear Au(I) complexes, or potentially bridging behavior involving both functionalities.
Conclusion
The X-ray crystal structure analysis of metal complexes with propargyl ethyl sulfide is a burgeoning field with significant potential. By leveraging established methodologies from the study of analogous sulfur- and alkyne-containing ligands, researchers can systematically approach the synthesis and crystallization of these novel compounds. A thorough understanding of the interplay between metal precursors, ancillary ligands, and crystallization techniques is essential for obtaining high-quality single crystals. The detailed structural information gleaned from X-ray diffraction will be instrumental in unlocking the full potential of these versatile complexes in various scientific and industrial applications.
References
-
Diiron carbonyl complexes 7 reveals that it exists as a discrete dinuclear molecule in which the irons are linked by PPh 2 and OH groups ( figure 1). ResearchGate. [Link]
-
X-Ray Structures - The Emslie Group. [Link]
-
Coinage metal aluminyl complexes: probing regiochemistry and mechanism in the insertion and reduction of carbon dioxide. PubMed Central. [Link]
-
Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N‑Propargyl Hydrazides. PMC - NIH. [Link]
-
Coinage metal aluminyl complexes: probing regiochemistry and mechanism in the insertion and reduction of carbon dioxide. Chemical Science (RSC Publishing). [Link]
-
Allenyls and Propargyls: Versatile Ligands in Transition-Metal Chemistry. ResearchGate. [Link]
-
Synthesis and crystal structures of silver(I) halide complexes containing 1,3-diisopropyl-2-thiourea and triphenylphosphane. ScienceAsia. [Link]
-
New cationic coinage metal complexes featuring silyl group functionalized phosphine: syntheses, structures and catalytic studies in alkyne–azide cycloaddition reactions. [Link]
-
Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. MDPI. [Link]
-
Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes. Refubium. [Link]
-
Pathological crystal structures. PMC - NIH. [Link]
-
Assembly of silver alkynyl compounds with various nuclearities. PubMed. [Link]
-
Heterobimetallic propargyl gold complexes with π-bound copper or silver with enhanced anticancer activity. Dalton Transactions (RSC Publishing). [Link]
-
Reactions of Transition-Metal η1-Propargyl and η1-Allenyl Complexes with Sulfur Dioxide and Transition-Metal−Carbon Bond-Cleaving Reactions of the Cycloadducts Which Yield Cyclic Sulfenate Esters. ACS Publications. [Link]
-
Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques. NIH. [Link]
-
Sulfide and transition metals - A partnership for life. PubMed. [Link]
-
Heterobimetallic propargyl gold complexes with π-bound copper or silver with enhanced anticancer activity. PubMed. [Link]
-
Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations. Frontiers. [Link]
-
ChemInform Abstract: Silver Alkyls, Alkenyls, Aryls, and Alkynyls in Organic Synthesis. ResearchGate. [Link]
-
Transition Metal Coordination Chemistry. [Link]
-
Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study. [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro... ResearchGate. [Link]
-
Silver Organometallics that are Highly Potent Thioredoxin and Glutathione Reductase Inhibitors: Exploring the Correlations of Solution Chemistry with the Strong Antibacterial Effects. NIH. [Link]
-
Chapter 19 Presentation - Shaun M. Williams, PhD. [Link]
-
Crystal Structures - Dalal Institute. [Link]
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- 4. Sulfide and transition metals - A partnership for life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assembly of silver alkynyl compounds with various nuclearities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Heterobimetallic propargyl gold complexes with π-bound copper or silver with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
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- 14. Silver Organometallics that are Highly Potent Thioredoxin and Glutathione Reductase Inhibitors: Exploring the Correlations of Solution Chemistry with the Strong Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New cationic coinage metal complexes featuring silyl group functionalized phosphine: syntheses, structures and catalytic studies in alkyne–azide cyclo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01692G [pubs.rsc.org]
- 16. Pathological crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking the Performance of S-Propargyl-Protected Cysteine in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is paramount to success. The thiol moiety of cysteine, a frequent player in complex peptide structures and protein mimics, presents a particular challenge due to its high nucleophilicity and susceptibility to oxidation. This guide provides an in-depth technical comparison of the S-propargyl protecting group for cysteine against other common alternatives in the context of solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings, provide actionable experimental data, and offer field-proven insights to inform your synthetic strategies.
The Critical Role of Orthogonality in Cysteine Protection
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, relies on a meticulously orchestrated sequence of coupling and deprotection steps.[1][2] The success of synthesizing complex peptides, especially those containing multiple cysteine residues destined for specific disulfide bridging, hinges on the principle of orthogonality .[1][3] An orthogonal protecting group is one that can be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[3] This allows for the selective deprotection of specific residues, a critical capability for creating complex peptide architectures.
The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which primarily utilizes base-labile α-amino protection (Fmoc) and acid-labile side-chain protection (e.g., tBu, Trt).[1] Therefore, a truly orthogonal cysteine protecting group must be stable to both the basic conditions of Fmoc removal (typically piperidine in DMF) and the strong acidic conditions of final cleavage from the resin (typically a trifluoroacetic acid cocktail).[2]
Introducing the S-Propargyl Group: A Palladium-Labile Strategy
The S-propargyl group, specifically S-propargyl-cysteine (SprC), has emerged as a valuable tool in the peptide chemist's arsenal due to its unique cleavage chemistry.[1] Unlike many common thiol protecting groups that are removed by acidolysis or reduction, the S-propargyl group is cleaved under mild, palladium-catalyzed conditions.[1][4][5] This distinct deprotection mechanism grants it exceptional orthogonality with respect to standard Fmoc/tBu and Boc/Bzl SPPS strategies.
The stability of the propargyl thioether to both acidic and basic conditions commonly employed in SPPS minimizes the risk of premature deprotection and subsequent side reactions, such as unintended alkylation or disulfide formation, during the iterative cycles of peptide elongation.[1]
Comparative Analysis of Cysteine Protecting Groups
To objectively benchmark the performance of the S-propargyl group, it is essential to compare it against other frequently used thiol protecting groups in Fmoc-SPPS. The choice of protecting group significantly impacts not only the orthogonality but also the potential for side reactions and the overall efficiency of the synthesis.
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonality & Key Considerations |
| Propargyl | Spr | -S-CH₂-C≡CH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[1] | Highly Orthogonal: Stable to both strong acid (TFA) and base (piperidine). Ideal for strategies requiring selective, on-resin deprotection. The alkyne handle also offers potential for bioorthogonal conjugation reactions.[6] |
| Trityl | Trt | -S-C(Ph)₃ | Mildly acidic conditions (e.g., TFA/scavenger cocktail).[2] | Not Fully Orthogonal: Cleaved during the final TFA cleavage step along with other acid-labile side-chain protecting groups. Suitable for peptides where all cysteines are to be deprotected simultaneously. |
| Acetamidomethyl | Acm | -S-CH₂-NH-CO-CH₃ | Cleaved by mercury(II) acetate or iodine.[2] | Orthogonal: Stable to TFA and piperidine. Allows for selective deprotection and disulfide bond formation. However, the use of toxic heavy metals is a significant drawback. |
| tert-Butyl | tBu | -S-C(CH₃)₃ | Strong acid (e.g., TFA) with scavengers.[7] | Not Fully Orthogonal: Similar to Trt, it is removed during final cleavage. Offers good stability during synthesis. |
| tert-Butylthio | StBu | -S-S-C(CH₃)₃ | Reduction with thiols (e.g., DTT, β-mercaptoethanol).[7] | Orthogonal: Stable to both acid and base. Cleavage under mild reductive conditions. Useful for selective disulfide bond formation. |
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS.
Experimental Workflows and Methodologies
The following sections provide detailed protocols for the synthesis of the requisite Fmoc-S-propargyl-L-cysteine building block and its application in solid-phase peptide synthesis, including the specific on-resin deprotection procedure.
Synthesis of Fmoc-S-propargyl-L-cysteine
The synthesis of the Fmoc-protected S-propargyl-cysteine is a critical first step for its incorporation into a peptide sequence via SPPS.
Synthesis of Fmoc-S-propargyl-L-cysteine.
Protocol 1: Synthesis of Fmoc-S-propargyl-L-cysteine
-
S-Propargylation: Dissolve L-cysteine in methanol under an inert atmosphere (e.g., argon). Cool the solution to 0°C. Add sodium metal portion-wise to generate the thiolate. Subsequently, add propargyl bromide dropwise while maintaining the temperature at 0°C. Allow the reaction to proceed to completion.
-
Fmoc Protection: After completion of the S-propargylation, adjust the pH of the solution to approximately 8-9 with a suitable base (e.g., sodium bicarbonate). Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in an organic solvent (e.g., THF). Stir the reaction mixture until the Fmoc protection is complete.
-
Purification: Acidify the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain pure Fmoc-S-propargyl-L-cysteine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating Fmoc-S-propargyl-L-cysteine into a peptide sequence follows standard Fmoc-SPPS protocols.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
